D-Hexamannuronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H50O37 |
|---|---|
Molecular Weight |
1074.8 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
SAJWPTZTWGBOFP-RZGQGPSHSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of D-Mannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of D-Mannuronic acid, a key monosaccharide with significant implications in various scientific and biomedical fields.
Core Chemical and Physical Properties
D-Mannuronic acid is a uronic acid derived from mannose, where the C6 carbon is oxidized to a carboxylic acid.[1][2] It is a primary component of alginic acid, a polysaccharide abundant in brown algae.[3][4] The sodium salt form is also commonly used in research and applications.[]
Table 1: Physicochemical Properties of D-Mannuronic Acid and its Sodium Salt
| Property | D-Mannuronic Acid | D-Mannuronic Acid Sodium Salt |
| Chemical Formula | C₆H₁₀O₇[3][6] | C₆H₉NaO₇[] |
| Molecular Weight | 194.14 g/mol [6][7] | 216.12 g/mol [] |
| CAS Number | 1986-14-7[6][7] | 921-56-2 |
| Appearance | - | Off-white to light yellow powder[] |
| Solubility in Water | Predicted: 295.0 mg/mL[1][8] | 10 mg/mL (clear, colorless to faintly yellow), 250 mg/mL (with sonication)[9][10] |
| pKa (Strongest Acidic) | Predicted: 3.21-3.24[1][2][8] | - |
| logP | Predicted: -2.3[1][7] | - |
Natural Occurrence and Biological Significance
D-Mannuronic acid is a fundamental building block of alginates, which are linear polysaccharides found in the cell walls of brown seaweeds.[11] In these polymers, D-Mannuronic acid is linked with L-guluronic acid in varying block patterns.[11][12] Certain bacteria, such as Pseudomonas and Azotobacter, also produce alginate-like polysaccharides.[12]
From a biomedical perspective, D-Mannuronic acid and its derivatives have garnered interest for their potential therapeutic properties. It has been investigated as a non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive effects.[9] Research suggests it can act as an antagonist for Toll-like receptor 2 (TLR2) and TLR4, thereby blocking downstream signaling pathways.[6][13] This mechanism involves the inhibition of mRNA expression of key signaling molecules like MyD88 and the p65 subunit of NF-κB.[13]
Experimental Protocols
3.1. Isolation of D-Mannuronic Acid from Alginate
A common method for obtaining D-Mannuronic acid is through the hydrolysis of alginic acid, which is commercially available or can be extracted from brown algae.
-
Acid Hydrolysis of Alginate:
-
Suspend sodium alginate in a solution of a strong acid, such as sulfuric acid (e.g., 1 M H₂SO₄).
-
Heat the suspension under reflux for a specified period (e.g., 6-8 hours) to achieve hydrolysis of the glycosidic bonds.
-
Cool the reaction mixture and neutralize it with a suitable base, such as barium carbonate or calcium carbonate, to precipitate the sulfate ions.
-
Filter the mixture to remove the precipitate.
-
The resulting solution contains a mixture of D-Mannuronic acid and L-guluronic acid.
-
Further purification steps, such as chromatography (e.g., ion-exchange or size-exclusion chromatography), are necessary to separate D-Mannuronic acid from L-guluronic acid and other byproducts.
-
3.2. Characterization of D-Mannuronic Acid
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the quantification and purity assessment of D-Mannuronic acid. A common method involves using an anion-exchange column with pulsed amperometric detection (HPAEC-PAD).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of D-Mannuronic acid, confirming its identity and stereochemistry.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like LC-MS, is used to determine the molecular weight and fragmentation pattern of D-Mannuronic acid, further confirming its structure.
Signaling Pathways and Logical Relationships
D-Mannuronic acid has been shown to modulate inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs). The following diagram illustrates the proposed mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Showing Compound Mannuronic acid (FDB005959) - FooDB [foodb.ca]
- 3. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 4. Analysis of Mannuronic Acid, Mannuronic Acid Content of Biomass, Mannuronic Acid Content of Liquids, Mannuronic Acid Content of Seaweed - Celignis Biomass Analysis Laboratory [celignis.com]
- 6. medkoo.com [medkoo.com]
- 7. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Mannuronic acid | 6906-37-2 | >98% [smolecule.com]
- 9. glpbio.com [glpbio.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Mannuronic acid sodium salt | 921-56-2 | MM61575 [biosynth.com]
- 13. D-Mannuronic Acid | Glycobiology building block | TargetMol [targetmol.com]
A Technical Guide to the Discovery and Isolation of D-Hexamannuronic Acid for Researchers and Drug Development Professionals
Introduction: D-Hexamannuronic acid, a key component of alginate, has garnered significant interest in the scientific community for its potential therapeutic applications, notably in the fields of pain and vascular dementia research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Natural Occurrence
This compound is a uronic acid monosaccharide derived from mannose. It is a primary constituent of alginic acid, a linear polysaccharide found predominantly in the cell walls of brown algae (Phaeophyceae)[1]. Alginic acid is a copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid and its C-5 epimer, α-L-guluronic acid[1]. Beyond its prevalence in marine algae, D-mannuronic acid is also found as a component of some bacterial capsular polysaccharides[1]. The discovery of D-mannuronic acid is intrinsically linked to the study of alginates, which have been recognized for their industrial applications for over a century.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in research and drug development. The following table summarizes key quantitative data for the monomeric form, D-mannuronic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₇ | --INVALID-LINK--[2][3] |
| Molecular Weight | 194.14 g/mol | --INVALID-LINK--[2][3] |
| IUPAC Name | (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | --INVALID-LINK--[3] |
| CAS Number | 1986-14-7 | --INVALID-LINK--[2] |
| Topological Polar Surface Area | 127 Ų | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Experimental Protocols for Isolation and Purification
The isolation of D-mannuronic acid primarily involves the hydrolysis of alginate, which can be achieved through chemical or enzymatic methods.
Protocol 1: Acid Hydrolysis of Alginate
This protocol outlines a common method for the liberation of D-mannuronic acid from alginate using acid hydrolysis.
Materials:
-
Sodium alginate
-
0.3 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Centrifuge
-
Water bath
-
pH meter
Procedure:
-
Initial Hydrolysis: Suspend the sodium alginate in 0.3 M HCl and heat in a water bath at 100°C for 2 hours.
-
Neutralization and Separation: Cool the solution to room temperature and centrifuge at 10,000 x g for 20 minutes. Carefully collect the supernatant. Neutralize the precipitate with 1 M NaOH. This fraction contains a mixture of polymannuronic and polyguluronic acid blocks.
-
Fractional Precipitation: Adjust the pH of the neutralized solution to 2.85 with 1 M HCl. At this pH, polyguluronic acid is insoluble while polymannuronic acid remains in solution.
-
Separation of Mannuronate-rich Fraction: Centrifuge the suspension at 10,000 x g for 15 minutes. The supernatant contains the soluble polymannuronic acid (M-fraction). The precipitate is the insoluble polyguluronic acid (G-fraction).
-
Purification: Collect the M-fraction and neutralize it with 1 M NaOH. To enhance purity, repeat the pH adjustment to 2.85, centrifugation, and neutralization steps.
Protocol 2: Enzymatic Hydrolysis of Alginate
Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis, utilizing alginate lyases that cleave the glycosidic bonds.
Materials:
-
Sodium alginate
-
Alginate lyase (e.g., from Rhodothermus marinus)
-
Potassium phosphate buffer (0.1 M)
-
Deionized water
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare a solution of the alginate lyase in the appropriate buffer. The optimal pH and temperature will depend on the specific enzyme used. For example, AlyRm3 and AlyRm4 from Rhodothermus marinus have optimal activities at pH 5.5 and 6.5, and temperatures of approximately 75°C and 81°C, respectively[5][6][7].
-
Enzymatic Reaction: Dissolve the sodium alginate in the buffer to create a substrate solution. Add the alginate lyase to the substrate solution and incubate at the optimal temperature for a predetermined time (e.g., 24 hours). The progress of the depolymerization can be monitored using techniques like thin-layer chromatography (TLC)[5][6].
-
Product Characterization: The resulting products are typically unsaturated oligosaccharides. Further purification and characterization can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the presence of D-mannuronic acid derivatives[5][6][8].
Experimental Workflow for Analysis
High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis and quantification of D-mannuronic acid in a sample.
Protocol 3: HPLC Analysis of D-Mannuronic Acid
This protocol provides a general workflow for the quantitative analysis of D-mannuronic acid using HPLC with UV detection.
Materials:
-
Hydrolyzed alginate sample
-
D-Mannuronic acid standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP) for derivatization
-
Methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
HPLC system with a UV detector
-
Tracer Extrasil SAX column (or equivalent)
Procedure:
-
Sample Preparation and Derivatization:
-
The hydrolyzed alginate sample containing D-mannuronic acid is first neutralized.
-
For improved detection, pre-column derivatization with PMP is often employed. The reaction is typically carried out in a basic solution (e.g., 0.1 M NaOH) with a PMP-methanol solution at an elevated temperature (e.g., 70°C)[9].
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized sample and a series of D-mannuronic acid standards onto the HPLC system.
-
Identify the peak corresponding to the D-mannuronic acid derivative based on the retention time of the standard.
-
Quantify the amount of D-mannuronic acid in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Involvement in Signaling Pathways
Recent research has highlighted the role of β-D-mannuronic acid as a modulator of the innate immune system, specifically through its interaction with Toll-like receptors (TLRs).
TLR2 and TLR4 Signaling Pathway Inhibition
β-D-mannuronic acid has been identified as an antagonist of TLR2 and TLR4 signaling pathways[11]. These receptors are crucial in recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. The inhibitory effect of β-D-mannuronic acid on these pathways suggests its potential as an anti-inflammatory agent.
The signaling cascade initiated by the activation of TLR2 and TLR4 by their respective ligands, lipoteichoic acid (LTA) and lipopolysaccharide (LPS), involves the recruitment of the adaptor protein MyD88. This leads to the activation of downstream signaling molecules, culminating in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6. β-D-mannuronic acid has been shown to inhibit the mRNA expression of MyD88 and the p65 subunit of NF-κB, thereby suppressing the production of these inflammatory cytokines[11][12].
Conclusion
This compound, readily available from natural sources, presents a promising scaffold for the development of novel therapeutics. The detailed protocols for its isolation, purification, and analysis provided in this guide, along with an understanding of its physicochemical properties and biological activity, will empower researchers and drug development professionals to further explore the potential of this versatile molecule. The elucidation of its inhibitory role in key inflammatory signaling pathways opens new avenues for the design of targeted anti-inflammatory drugs.
References
- 1. Mannuronic acid - Wikipedia [en.wikipedia.org]
- 2. Mannuronic Acid | C6H10O7 | CID 81264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]
- 7. research.rug.nl [research.rug.nl]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
A Technical Guide to D-Hexamannuronic Acid from Marine Brown Algae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-Hexamannuronic acid, a key uronic acid derived from marine brown algae. It details the primary sources, quantitative data on its abundance, comprehensive experimental protocols for its extraction and analysis, and its relevance in drug development. This compound is a fundamental component of alginate, a linear polysaccharide that is abundant in the cell walls of brown seaweeds (Phaeophyceae)[1][2][3]. Alginate is composed of blocks of (1,4)-linked β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G)[2][3]. The ratio and distribution of these M and G blocks determine the physicochemical properties of the alginate and its potential applications[2][4].
Quantitative Data: Alginate and Uronic Acid Content in Brown Algae
The content of alginate and its constituent uronic acids varies significantly among different species of brown algae and can be influenced by factors such as season and geographical location[5][6]. The following table summarizes quantitative data from various studies.
| Brown Algae Species | Component Measured | Content (% of Dry Weight) | Reference |
| Laminaria digitata | Alginic Acid | ~30% (April Harvest) | [7][8] |
| Saccharina latissima | Alginic Acid | ~30% (April Harvest) | [7][8] |
| Laminaria digitata | Alginic Acid | 16% (August Harvest) | [7][8] |
| Saccharina latissima (Tromsø) | Alginate | 45.1% | |
| Alaria esculenta (Irish) | Alginate | 43.8% | |
| Laminaria digitata (Bodø) | Alginate | 42.6% | |
| Saccharina latissima (Faroe Islands) | Alginate | 12.25% | |
| Various Brown Algae | Alginate | ~40% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and characterization of this compound. The following protocols are synthesized from established methods reported in the literature.
Extraction and Purification of Alginate
This protocol focuses on the separation of alginate from other polysaccharides like fucoidan and laminarin.
a. Pre-treatment of Algal Biomass:
-
Washing and Drying: Collect fresh brown seaweed and wash thoroughly with fresh water to remove salts and epiphytes. Dry the biomass in a ventilated oven at a temperature below 40°C to preserve the integrity of the polysaccharides[9].
-
Milling: Mill the dried seaweed into a fine powder to increase the surface area for efficient extraction.
-
Defatting and Depigmentation: To remove lipids and pigments, the powdered biomass can be treated with a mixture of methanol, chloroform, and water or with acetone/ethanol mixtures[4]. A Soxhlet extraction can also be employed for this purpose[1].
b. Acid Pre-Extraction:
-
Treat the pre-treated biomass with a dilute acid solution (e.g., 0.1 M HCl)[2]. This step helps to hydrolyze cell walls and facilitates the release of fucoidan and laminarin, which can be separated from the insoluble alginic acid.
c. Alkaline Extraction of Alginate:
-
Following the acid wash, subject the solid residue to extraction with a sodium carbonate (Na₂CO₃) solution. This converts the insoluble alginic acid and its calcium/magnesium salts into soluble sodium alginate.
d. Purification by Precipitation:
-
Calcium Chloride Precipitation: Add calcium chloride (CaCl₂) solution (e.g., 1-2%) to the sodium alginate extract[2][6]. This selectively precipitates alginate as calcium alginate, leaving other soluble polysaccharides in the supernatant.
-
Acid Precipitation: Alternatively, lower the pH of the sodium alginate solution with an acid (e.g., HCl) to precipitate the alginate in its insoluble alginic acid form[6].
-
Ethanol Precipitation: After separating the desired precipitate, wash it and re-dissolve it in a suitable buffer. Precipitate the purified alginate by adding excess ethanol (e.g., 2-3 volumes)[10].
-
Final Steps: Collect the purified alginate precipitate by centrifugation, wash it with ethanol, and then dry it.
Quantitative Analysis of this compound
This protocol details the method for quantifying the monosaccharide composition of the purified alginate.
a. Acid Hydrolysis:
-
A two-step acid hydrolysis is effective for depolymerizing the alginate into its constituent monosaccharides[7][8].
-
Step 1: Treat the dried alginate sample (e.g., 100 mg) with 72% (w/w) sulfuric acid (H₂SO₄) at 30°C for 1 hour[7].
-
Step 2: Dilute the reaction mixture to 4% (w/w) H₂SO₄ with deionized water and continue the hydrolysis in an autoclave at 120°C for 40 minutes to 1 hour[7].
-
Neutralization: After cooling, neutralize the hydrolysate to pH 7.0 with a base such as potassium hydroxide (KOH). The resulting precipitate (e.g., KClO₄ if perchloric acid was used, or BaSO₄ if sulfuric acid and barium carbonate are used for neutralization) is removed by centrifugation[7].
b. Chromatographic Analysis:
-
Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a reliable method for the separation and quantification of uronic acids and other monosaccharides[7][8][11].
-
Sample Preparation: Filter the neutralized supernatant through a 0.22 µm syringe filter before injection into the chromatography system.
-
Quantification: Use external standards of D-mannuronic acid (or its commercially available lactone form), L-guluronic acid, and other relevant monosaccharides to create calibration curves for accurate quantification[5][7]. The peak areas in the chromatogram of the sample are compared to these curves to determine the concentration of each monosaccharide.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brown Algae Carbohydrates: Structures, Pharmaceutical Properties, and Research Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Modification of Macroalgal Polysaccharides for Current and Next-Generation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Polysaccharides from the Sargassum and Brown Algae Genus: Extraction, Purification, and Their Potential Therapeutic Applications [mdpi.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
The Biological Role of D-Mannuronic Acid Oligosaccharides: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Hexamannuronic acid, as a specific entity, is not extensively documented in scientific literature. However, its monomer, D-mannuronic acid, is a principal component of alginate, a polysaccharide derived from brown algae. The biological activities of D-mannuronic acid are primarily understood through the study of alginate oligosaccharides (AOS) and, more specifically, oligomannuronic acid (MOS). These oligosaccharides have garnered significant attention for their immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological role of D-mannuronic acid-rich oligosaccharides, detailing their effects on cellular signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these functions.
Introduction: From Polysaccharide to Bioactive Oligomer
Alginate is a linear copolymer composed of repeating units of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G). The arrangement of these monomers can be as homopolymeric blocks of M-residues (M-blocks) or G-residues (G-blocks), or as alternating M and G residues. While high molecular weight alginate has limited direct biological activity due to its physical properties, enzymatic or chemical depolymerization yields low molecular weight alginate oligosaccharides (AOS) with a range of biological functions.[1] Oligosaccharides rich in D-mannuronic acid (oligomannuronic acid or MOS) have demonstrated distinct and potent bioactivities, which are the focus of this guide.
Core Biological Activities of D-Mannuronic Acid Oligosaccharides
The primary biological roles attributed to D-mannuronic acid oligosaccharides are their immunomodulatory and anti-inflammatory effects. These activities are primarily mediated through interactions with immune cells, particularly macrophages.
Immunomodulation
Oligomannuronic acid has been shown to modulate the activity of macrophages, key cells of the innate immune system. This modulation can lead to an enhanced immune response against pathogens. Studies have shown that mannuronic acid-rich oligosaccharides can stimulate macrophages to produce various signaling molecules and reactive species that are crucial for host defense.[1]
Anti-inflammatory Effects
Paradoxically, while being able to stimulate an immune response, D-mannuronic acid and its oligosaccharides also exhibit significant anti-inflammatory properties. In the context of chronic inflammatory conditions, MOS has been shown to suppress the production of pro-inflammatory mediators. For instance, β-D-mannuronic acid has been demonstrated to down-regulate the expression of inflammatory cytokines like TNF-α and IL-17 in peripheral blood mononuclear cells from patients with inflammatory bowel disease.[2] This dual functionality suggests a role for MOS in immune homeostasis.
Signaling Pathways Modulated by D-Mannuronic Acid Oligosaccharides
The biological effects of D-mannuronic acid oligosaccharides are underpinned by their ability to modulate specific intracellular signaling pathways. The Toll-like receptor 4 (TLR4) has been identified as a key cell surface receptor involved in recognizing these oligosaccharides.
The TLR4/NF-κB Signaling Pathway
Upon binding to TLR4, D-mannuronic acid oligosaccharides can trigger a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Activation of TLR4 leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
The Mitogen-Activated Protein Kinase (MAPK) Pathway
In addition to the NF-κB pathway, D-mannuronic acid oligosaccharides can also activate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway involves a series of protein kinases that ultimately lead to the activation of transcription factors, which also contribute to the expression of inflammatory mediators. The key MAPKs involved include ERK, JNK, and p38.[3]
Quantitative Data on the Biological Effects of D-Mannuronic Acid Oligosaccharides
The following tables summarize quantitative data from studies investigating the effects of D-mannuronic acid and its oligosaccharides on various biological markers of inflammation and immune response.
Table 1: Effect of β-D-Mannuronic Acid (M2000) on Cytokine Gene Expression in PBMCs from IBD Patients [2]
| Treatment | Target Gene | Fold Change vs. LPS-stimulated Control | p-value |
| 10 µg/mL M2000 | TNF-α | ↓ (Significant decrease) | < 0.01 |
| 50 µg/mL M2000 | TNF-α | ↓ (More significant decrease) | < 0.001 |
| 10 µg/mL M2000 | IL-17 | 2.25 | < 0.01 |
| 50 µg/mL M2000 | IL-17 | 1.16 | < 0.0001 |
| 10 µg/mL M2000 | FOXP3 | ↑ (Significant increase) | < 0.01 |
| 50 µg/mL M2000 | FOXP3 | ↑ (More significant increase) | < 0.0001 |
Table 2: Inhibition of iNOS and COX-2 Expression by Carboxybutyrylated Glucosamine (a Mannuronic Acid Analogue) [3]
| Treatment | Target Protein | Inhibition (%) vs. LPS-stimulated Control |
| 100 µg/mL CGlcN | iNOS | ~50% |
| 100 µg/mL CGlcN | COX-2 | ~40% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological role of D-mannuronic acid oligosaccharides.
Cell Culture of Murine Macrophage RAW264.7 Cells
RAW264.7 cells are a commonly used model to study macrophage function.[4][5][6][7][8]
-
Materials:
-
RAW264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Incubator at 37°C with 5% CO₂
-
-
Protocol:
-
Maintain RAW264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Add fresh medium and gently detach the cells using a cell scraper.
-
Transfer the cell suspension to a new culture flask at a split ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Measurement of Nitric Oxide (NO) Production using the Griess Assay
This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[9][10][11][12][13]
-
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
-
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of D-mannuronic acid oligosaccharides for a specified time (e.g., 24 hours).
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Quantification of Cytokine Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[14][15][16][17][18]
-
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human TNF-α)
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well microplate reader
-
-
Protocol:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration from the standard curve.
-
Analysis of NF-κB Translocation by Western Blot
This technique is used to detect the presence of the NF-κB p65 subunit in the nuclear fraction of cell lysates.[19][20][21][22][23]
-
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear extraction
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat RAW264.7 cells with D-mannuronic acid oligosaccharides.
-
Isolate cytoplasmic and nuclear protein fractions using a commercial kit or standard biochemical fractionation methods.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Measurement of Reactive Oxygen Species (ROS) Production
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[24][25][26][27][28]
-
Materials:
-
DCFH-DA
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or plate reader
-
-
Protocol:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat the cells with D-mannuronic acid oligosaccharides.
-
Wash the cells with HBSS or serum-free medium.
-
Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or serum-free medium to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Conclusion and Future Directions
D-mannuronic acid, as a constituent of alginate oligosaccharides, demonstrates significant potential as a modulator of the immune system. Its ability to influence key inflammatory pathways such as NF-κB and MAPK highlights its therapeutic potential for a range of inflammatory and immune-related disorders. The dual nature of its activity, being both immunostimulatory and anti-inflammatory depending on the context, warrants further investigation to fully elucidate the underlying mechanisms.
Future research should focus on:
-
Structure-Activity Relationship: A more detailed investigation into how the degree of polymerization and the specific linkage of D-mannuronic acid residues in oligosaccharides influence their biological activity.
-
In Vivo Studies: Translating the promising in vitro findings into in vivo models of disease to assess the therapeutic efficacy and safety of D-mannuronic acid oligosaccharides.
-
Receptor Identification: Further characterization of the cellular receptors and binding partners for these oligosaccharides to better understand their mechanism of action.
The development of well-defined D-mannuronic acid oligosaccharides could pave the way for novel therapeutic agents for a variety of conditions, from infectious diseases to chronic inflammatory disorders.
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]
- 2. Immunomodulatory effects of M2000 (β-D-Mannuronic acid) on TNF-α, IL-17 and FOXP3 gene expression in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. bowdish.ca [bowdish.ca]
- 6. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
- 7. rwdstco.com [rwdstco.com]
- 8. RAW264.7 Murine Macrophage Culture [bio-protocol.org]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol Griess Test [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. doc.abcam.com [doc.abcam.com]
- 27. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 28. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
D-Hexamannuronic Acid: A Novel Avenue for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Hexamannuronic acid and its related compounds are emerging as promising candidates for the management of pain and inflammation. As a derivative of mannuronic acid, a key component of alginates from brown algae, this class of molecules is demonstrating potent anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge needed to advance the study of this compound and its analogues for pain management.
Quantitative Data from Clinical Studies
Clinical investigations into the efficacy of β-D-mannuronic acid (M2000), a closely related compound to this compound, have yielded significant quantitative data in the context of inflammatory diseases characterized by chronic pain.
Table 1: Efficacy of β-D-mannuronic acid in Ankylosing Spondylitis (Phase I/II Clinical Trial)[1][2]
| Outcome Measure | β-D-mannuronic acid (n=30) | Naproxen (n=28) | Placebo (n=27) | P-value (vs. Placebo) |
| ASAS20 Response at Week 12 | 57.7% | 59% | 19% | P=0.007 |
ASAS20: Assessment of SpondyloArthritis international Society 20% improvement criteria.
Table 2: Efficacy of β-D-mannuronic acid in Rheumatoid Arthritis (Phase III Clinical Trial)[3][4]
| Outcome Measure | β-D-mannuronic acid | Placebo/Conventional | P-value |
| ACR20 Response at Week 12 | Significant Reduction | --- | Significant |
| DAS28 Score | Significant Improvement | --- | Significant |
| Swollen Joint Count | Significant Reduction | --- | Significant |
| Tender Joint Count | Significant Reduction | --- | Significant |
ACR20: American College of Rheumatology 20% improvement criteria. DAS28: 28-joint Disease Activity Score.
Experimental Protocols
A detailed understanding of the methodologies employed in clinical studies is crucial for replication and further investigation. The following protocol outlines the key aspects of the Phase I/II clinical trial of β-D-mannuronic acid in patients with ankylosing spondylitis.[1]
Study Design: A 12-week randomized, double-blind, placebo-controlled, phase I/II clinical trial.
Patient Population: Patients diagnosed with ankylosing spondylitis according to the modified New York criteria with active disease at baseline. A total of 85 patients were randomized.
Treatment Arms:
-
β-D-mannuronic acid (M2000): 500 mg administered orally twice daily.
-
Naproxen: 500 mg administered orally twice daily.
-
Placebo: Matching placebo administered orally twice daily.
Randomization: Patients were randomly assigned in a 1:1:1 ratio to the three treatment arms.
Primary Outcome Measure: The primary efficacy endpoint was the proportion of patients achieving an Assessment of SpondyloArthritis international Society (ASAS) 20 response at week 12. The ASAS20 criteria require at least a 20% improvement and an absolute improvement of at least 1 unit on a 10-unit scale in at least three of the four following domains: patient's global assessment, pain, function, and inflammation, with no worsening of ≥20% and ≥1 unit in the remaining domain.
Secondary Outcome Measures: Various secondary endpoints were assessed to evaluate improvements in disease activity and inflammation.
Safety Assessment: The incidence of adverse events, particularly gastrointestinal side effects, was monitored throughout the study.
Signaling Pathways in Pain and Inflammation
While the precise signaling cascade for this compound is still under investigation, evidence from studies on the related compound β-D-mannuronic acid and other similar molecules, such as hyaluronic acid fragments, points towards the modulation of key inflammatory pathways. A likely mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent downstream suppression of the nuclear factor-kappa B (NF-κB) cascade.
Caption: Proposed signaling pathway for the anti-inflammatory and analgesic effects of this compound.
This proposed pathway illustrates how this compound may exert its therapeutic effects. By inhibiting the activation of TLR4 by damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), it can prevent the initiation of the downstream inflammatory cascade. This leads to the suppression of NF-κB activation, a key transcription factor responsible for the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β, which are major contributors to pain and inflammation.
Experimental Workflow Visualization
The successful execution of preclinical and clinical studies is paramount for the development of new pain management therapies. The following diagram visualizes a typical experimental workflow for evaluating the analgesic and anti-inflammatory properties of a compound like this compound.
Caption: A generalized experimental workflow for the development of this compound for pain management.Conclusion
This compound and its analogues represent a compelling new frontier in the search for effective and safe analgesics. The clinical data for the related compound, β-D-mannuronic acid, demonstrates a significant therapeutic potential in managing pain and inflammation associated with chronic inflammatory diseases, with a favorable safety profile compared to traditional NSAIDs.[1] The proposed mechanism of action via the TLR4/NF-κB signaling pathway provides a solid foundation for further mechanistic studies and drug development efforts. This technical guide consolidates the current knowledge to facilitate and inspire continued research into this promising class of molecules for the betterment of pain management.
References
An In-Depth Technical Guide to D-Hexamannuronic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Hexamannuronic acid, a hexameric oligosaccharide of D-Mannuronic acid, is a compound of significant interest in biomedical research. Derived from alginates found in brown algae and certain bacteria, this complex carbohydrate exhibits a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its preparation and analysis are presented, alongside an exploration of its role in key signaling pathways, offering valuable insights for researchers in drug discovery and development.
Chemical Structure and Formula
This compound is a linear oligosaccharide composed of six β-D-mannuronic acid units linked by β-(1→4) glycosidic bonds. Its fundamental building block is the monosaccharide D-Mannuronic acid.
The Monomer: D-Mannuronic Acid
D-Mannuronic acid is a uronic acid derived from mannose. It is a primary component of alginic acid, a polysaccharide abundant in brown algae.
Chemical Formula: C₆H₁₀O₇
Molecular Weight: 194.14 g/mol
Structure:
Figure 1: Chemical structure of D-Mannuronic acid.
The Hexamer: this compound
This compound is the oligomeric form consisting of six D-Mannuronic acid residues.
Chemical Formula: C₃₆H₅₀O₃₇[1]
Molecular Weight: 1074.76 g/mol [1]
CAS Number: 183668-52-2[1][2][3]
Structure:
The structure consists of a chain of six pyranose rings of mannuronic acid. The repeating β-(1→4) glycosidic linkage is a key feature of its chemical architecture.
Physicochemical Properties
The quantitative physicochemical data for D-Mannuronic acid and this compound are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of D-Mannuronic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₇ | PubChem |
| Molecular Weight | 194.14 g/mol | PubChem[4] |
| CAS Number | 1986-14-7 | PubChem[4] |
| Appearance | White to yellow solid | MedchemExpress[5] |
| Solubility | Soluble in water | General knowledge |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₆H₅₀O₃₇ | Kuujia.com[1] |
| Molecular Weight | 1074.76 g/mol | Kuujia.com[1] |
| CAS Number | 183668-52-2 | MCE, Kuujia.com[1][2][3] |
| Appearance | White powder | guidechem.com[6] |
| Purity (typical) | ≥96% (HPLC) | guidechem.com[6] |
| Storage | Dry, shady, and cool place | guidechem.com[6] |
Experimental Protocols
Preparation of Oligomannuronates from Alginate
This protocol describes a general method for the preparation of oligomannuronates, including this compound, from sodium alginate via acid hydrolysis followed by purification.
Materials:
-
Sodium alginate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Size-exclusion chromatography column (e.g., Bio-Gel P-4)
-
Anion-exchange chromatography column (e.g., Mono Q)
Procedure:
-
Partial Acid Hydrolysis:
-
Dissolve sodium alginate in deionized water to a concentration of 1% (w/v).
-
Adjust the pH of the solution to 2.85 with HCl to precipitate the alginic acid.
-
Heat the suspension at 100°C for 2 hours to achieve partial hydrolysis. This step preferentially cleaves the glycosidic bonds involving guluronic acid, enriching the insoluble fraction with polymannuronate blocks.
-
Cool the mixture and centrifuge to collect the insoluble polymannuronate-rich fraction.
-
-
Degradation of Polymannuronate Blocks:
-
Resuspend the polymannuronate fraction in a solution of 0.1 M HCl.
-
Heat the suspension at 100°C for 2-4 hours. The duration can be optimized to favor the production of hexamers.
-
Neutralize the solution with NaOH.
-
-
Purification of Oligomannuronates:
-
Concentrate the resulting solution of oligomannuronates.
-
Apply the concentrated sample to a size-exclusion chromatography column (e.g., Bio-Gel P-4) to separate the oligosaccharides based on their degree of polymerization.
-
Collect the fractions corresponding to the hexamer.
-
For higher purity, the hexamer-containing fractions can be further purified using anion-exchange chromatography (e.g., Mono Q column).
-
-
Characterization:
-
Confirm the purity and identity of the this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
NMR Spectroscopy Analysis of Oligomannuronic Acids
This protocol outlines a general procedure for the NMR analysis of oligomannuronic acids.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.
-
Finally, dissolve the sample in 100% D₂O for analysis.
NMR Spectroscopy Parameters:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
¹H NMR:
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
Use a standard pulse sequence with water suppression.
-
Typical spectral width: 10-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Typical spectral width: 180-200 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire 2D spectra to aid in the complete assignment of proton and carbon signals and to confirm the glycosidic linkages.
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts of the anomeric protons and other characteristic signals based on literature values for oligomannuronates.
-
The integration of the anomeric proton signals can be used to confirm the degree of polymerization.
Biological Activity and Signaling Pathways
Oligomannuronic acids, including this compound, have demonstrated a variety of biological activities, with anti-inflammatory and neuroprotective effects being of particular interest.
Anti-inflammatory Activity via TLR4 Signaling Pathway
Oligomannuronic acids have been shown to modulate the inflammatory response by interacting with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of inflammatory cascades. Oligomannuronic acids can act as inhibitors of this pathway, thereby reducing the production of pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. tlr4-signaling-pathway-modulators-as-potential-therapeutics-in-inflammation-and-sepsis - Ask this paper | Bohrium [bohrium.com]
- 3. Analysis of oligoguluronic acids with NMR, electrospray ionization-mass spectrometry and high-performance anion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. This compound, CAS [[183668-52-2]] | BIOZOL [biozol.de]
Introduction to Alginate and Alginate Oligomers
An In-depth Technical Guide to Alginate Oligomers for Researchers, Scientists, and Drug Development Professionals
Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds (Phaeophyceae) and as an extracellular polymer produced by some bacteria, such as Azotobacter and Pseudomonas species.[1][2] It is a linear, unbranched copolymer composed of two monomeric units: β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G), linked by β-1,4-glycosidic bonds.[1][2] The arrangement of these monomers can vary, forming homopolymeric regions (M-blocks and G-blocks) and heteropolymeric regions with alternating M and G units (MG-blocks).[2] The ratio of M to G blocks (M/G ratio) and the overall molecular weight are key factors that determine the physicochemical properties of alginate, such as viscosity and gel-forming ability in the presence of divalent cations like Ca²⁺.[1][3]
Alginate oligosaccharides (AOS), also known as alginate-derived oligosaccharides (ADO), are degradation products of the alginate polymer.[4] They are short-chain oligomers with a degree of polymerization (DP) typically ranging from 2 to 25 monomeric units.[4] Compared to their parent polymer, AOS exhibit significantly different and often enhanced biological activities due to their lower molecular weight, which leads to improved water solubility and bioavailability.[4][5] These properties make AOS highly attractive for a wide range of applications in the pharmaceutical, food, and agricultural industries.[4][6]
Preparation of Alginate Oligomers
Alginate oligomers can be produced from high molecular weight alginate through several degradation methods, which can be broadly categorized as chemical, physical, and enzymatic.[7] The choice of method influences the structure, molecular weight distribution, and ultimately the biological activity of the resulting AOS.[1]
Preparation Methods
-
Chemical Methods: These are traditional methods that include acid hydrolysis, alkaline hydrolysis, and oxidative degradation.[7]
-
Acid Hydrolysis: This is a relatively simple and effective method that uses acids like hydrochloric acid or sulfuric acid to break the glycosidic bonds.[7][8] However, it can lead to the degradation of monosaccharides and may produce toxic byproducts.[8]
-
Oxidative Degradation: This method employs oxidizing agents like hydrogen peroxide to break down the alginate chain.[7] The reaction conditions, such as temperature, pH, and H₂O₂ concentration, can be controlled to obtain AOS with a desired molecular weight range.[7][8]
-
-
Physical Methods: These methods utilize physical forces to depolymerize alginate. They include microwave irradiation, gamma-ray irradiation, and ultrasound treatment.[8][9] These techniques offer the advantage of avoiding harsh chemical reagents.[8] For instance, microwave irradiation can generate oligomeric guluronic acid with a DP of 2 to 8.[7]
-
Enzymatic Methods: This approach uses alginate lyases, enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction.[10][11] This method is highly specific and occurs under mild conditions, producing unsaturated oligosaccharides with a double bond at the non-reducing end.[10] Alginate lyases can be endolytic, cleaving bonds within the polymer chain, or exolytic, cleaving monomers from the ends.[10] They can also exhibit specificity for M-blocks or G-blocks.[11]
Data on Preparation Methods
| Preparation Method | Key Reagents/Conditions | Typical DP Range | Yield | Advantages | Disadvantages | Reference(s) |
| Acid Hydrolysis | 3 M HCl, elevated temperature | 2-10 | ~28% | Simple, effective | Low efficiency, potential for toxic byproducts | [7],[8] |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 1-7 | ~87% | High efficiency | Can be less specific | [7],[9] |
| Microwave Irradiation | 130°C, 1600 W, 15 min | 2-8 | N/A | Rapid, no chemical reagents | Requires specialized equipment | [7] |
| Enzymatic Hydrolysis | Alginate Lyase, pH 8.0, 50°C | 2-6 | N/A | High specificity, mild conditions, specific products | Enzyme cost and availability | [12],[10] |
Experimental Protocol: Preparation of AOS by Acid Hydrolysis
This protocol is based on the methodology described by Falkeborg et al. and Zimoch-Korzycka et al.[8][13]
Materials:
-
Sodium alginate (SA)
-
Distilled water
-
3 M Hydrochloric acid (HCl)
-
Mechanical stirrer
-
pH meter
-
Centrifuge
Procedure:
-
Prepare a 1% (w/v) aqueous solution of sodium alginate by dissolving the powder in distilled water and stirring for 24 hours at 400 RPM to ensure complete dissolution.[8]
-
To initiate hydrolysis, add 9 mL of 3 M HCl to the alginate solution.[8]
-
Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2 hours). The time and temperature can be adjusted to achieve the desired molecular weight.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution to pH 7.0 by the dropwise addition of a suitable base (e.g., NaOH).
-
Centrifuge the solution to separate the insoluble fractions.
-
The supernatant containing the alginate oligomers can be collected and further purified, for example, by dialysis or chromatography, to remove salts and fractionate the oligomers by size.
Physicochemical Properties and Their Influence on Biological Activity
The biological activities of alginate oligomers are intrinsically linked to their structural and physicochemical properties.[1] Key parameters include molecular weight (MW), the ratio of mannuronic to guluronic acid (M/G ratio), the degree of polymerization (DP), and the sequence of M and G blocks.[1][14]
-
Molecular Weight and Degree of Polymerization (DP): Lower molecular weight AOS generally exhibit higher biological activity. For instance, AOS with a molecular weight of less than 1 kDa show superior scavenging activity against superoxide, hydroxyl, and hypochlorous acid free radicals compared to larger alginate molecules.[1]
-
M/G Ratio and Block Structure: The composition of M and G units is crucial. Mannuronate (M-rich) oligomers have been found to be more effective inducers of cytokines than guluronate (G-rich) oligomers in some studies.[1] Conversely, G-rich oligomers (GOS) have been shown to readily activate macrophages.[15] The β-1,4-glycosidic bonds in M-blocks result in a more extended and flexible structure, while the α-1,4-glycosidic bonds in G-blocks lead to a more rigid, buckled conformation.[16] These structural differences influence how the oligomers interact with cellular receptors and other biological molecules.[16]
Summary of Physicochemical Properties and Their Impact
| Property | Description | Impact on Biological Activity | Reference(s) |
| Molecular Weight (MW) | The mass of the oligomer chain. | Inversely correlated with antioxidant activity; lower MW often enhances bioactivity. | [1] |
| Degree of Polymerization (DP) | The number of monomeric units in the oligomer. | Influences immunomodulatory effects; DP of 3-6 has been shown to induce cytokine synthesis. | [1] |
| M/G Ratio | The ratio of mannuronate to guluronate residues. | Affects cytokine induction and receptor binding; M-rich oligomers may be more potent cytokine inducers. | [1],[14] |
| Terminal Structure | Presence of an unsaturated double bond at the non-reducing end (from enzymatic degradation). | Essential for the activation of macrophages and induction of TNF-α. | [1] |
Biological Activities and Applications
Alginate oligomers possess a wide array of biological activities, making them promising candidates for various applications in drug development, tissue engineering, and agriculture.[4][17]
Immunomodulatory Activity
One of the most significant functions of AOS is the modulation of the immune system.[1] AOS can induce the synthesis and secretion of various cytokines from macrophages, such as RAW264.7 cells.[1][14] The specific cytokines induced and the magnitude of the response depend on the oligomer's structure, including its DP and M/G ratio.[1] For example, enzymatically degraded AOS with a DP of 3-6 can induce the production of Tumor Necrosis Factor-alpha (TNF-α), Granulocyte Colony-Stimulating Factor (G-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1).[1]
Antioxidant and Anti-inflammatory Activities
AOS demonstrate notable antioxidant properties by scavenging free radicals.[1] Their low molecular weight allows for more effective radical scavenging compared to high molecular weight alginate.[1] The anti-inflammatory effects of AOS are linked to the regulation of the TLR4 signaling pathway and the reduction of inflammatory mediators like nitric oxide and reactive oxygen species (ROS).[1][18]
Antimicrobial and Prebiotic Effects
AOS have shown antimicrobial properties against various pathogenic bacteria.[9] They can also act as prebiotics by promoting the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of pathogenic microorganisms.[19][20] This modulation of the gut microbiota contributes to intestinal health.[21]
Applications
-
Drug Development and Delivery: Due to their biocompatibility, low toxicity, and biological activities, AOS are being explored as drug delivery vehicles.[18][22] They can be used to coat nanoparticles to enhance drug delivery across mucosal barriers or to act as active pharmaceutical ingredients themselves.[22][23]
-
Tissue Engineering: Alginate and its derivatives are widely used in tissue engineering to create scaffolds for cell growth and tissue regeneration.[24][25] While high molecular weight alginate is used for its gelling properties, AOS can be incorporated into these biomaterials to provide additional bioactive cues, such as anti-inflammatory and cell-proliferative signals.[25]
-
Agriculture: In agriculture, AOS are used as plant growth regulators or "elicitors".[6] They can promote root development, enhance nutrient uptake, and improve plant tolerance to environmental stresses.[6][26]
Quantitative Data on Biological Activities
| Biological Activity | Cell Line / Model | AOS Type / Concentration | Observed Effect | Reference(s) |
| Cytokine Induction | RAW264.7 Macrophages | Enzymatic AOS (DP 3-6), 500 µg/mL | Induction of TNF-α, G-CSF, MCP-1, RANTES, GM-CSF, Eotaxin | [1] |
| Antioxidant (FRAP) | Chemical Assay | Oxidized AOS (HSA) | 34.7 µg Trolox equivalent | [9],[27] |
| Antioxidant (Hydroxyl Radical Scavenging) | Chemical Assay | Acid-hydrolyzed G-fraction | 346 µg/Trolox mL | [9],[27] |
| Antimicrobial | S. aureus, E. coli | 1% solution of various AOS | Complete growth inhibition | [9] |
| Prebiotic Effect | In vitro culture | 0.1 mg/mL AOS | Highest probiotic bacteria count (1.193 x 10⁵ CFU/mL) | [19] |
| Plant Growth | Citrus (field experiment) | 300-500 mg/L AOS spray | 7.74-15.79% increase in soluble sugar content | [28] |
Signaling Pathways in Macrophage Activation
Alginate oligomers, particularly guluronate oligosaccharides (GOS), are known to activate macrophages through specific signaling pathways. This activation is a key mechanism behind their immunomodulatory effects. The Toll-like receptor 4 (TLR4) has been identified as a primary receptor for GOS on the macrophage cell surface.[15][29]
Binding of GOS to TLR4 initiates a downstream signaling cascade involving several key pathways:
-
NF-κB Pathway: Activation of TLR4 leads to the recruitment of adaptor proteins like MyD88, ultimately resulting in the activation of the transcription factor NF-κB (Nuclear Factor kappa B).[1][15] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also activated downstream of TLR4. This pathway further contributes to the production of inflammatory mediators.[15]
-
Akt/mTOR Pathway: GOS can also stimulate the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and metabolism, further contributing to the overall activation state of the macrophage.[15]
The activation of these pathways leads to a pro-inflammatory M1 macrophage phenotype, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines, enhancing the host's defense against pathogens.[15]
Experimental Protocols for Characterization and Activity Assays
Protocol: Enzymatic Hydrolysis of Alginate
This protocol describes the general steps for producing AOS using a purified alginate lyase.
Materials:
-
Sodium alginate
-
Purified alginate lyase (e.g., from Cellulophaga sp.)[12]
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Reaction vessel with temperature control (e.g., water bath at 50°C)
-
Method to stop the reaction (e.g., boiling water bath)
-
System for product analysis (e.g., Thin Layer Chromatography (TLC) or Mass Spectrometry (MS))[12]
Procedure:
-
Prepare a substrate solution of sodium alginate (e.g., 0.5% w/v) in the appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Preheat the substrate solution to the optimal temperature for the enzyme (e.g., 50°C).[12]
-
Initiate the reaction by adding a specific amount of purified alginate lyase to the substrate solution. The enzyme-to-substrate ratio will depend on the enzyme's specific activity.
-
Incubate the reaction mixture at the optimal temperature for a defined period. The reaction time can be varied to control the size of the resulting oligomers.
-
Stop the reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.
-
Centrifuge the reaction mixture to remove any insoluble material.
-
Analyze the supernatant to characterize the resulting alginate oligomers. TLC and MS can be used to determine the degree of polymerization of the products.[12]
Protocol: Cytokine Induction Assay in RAW264.7 Macrophages
This protocol outlines the steps to measure the induction of TNF-α by AOS in a macrophage cell line.
Materials:
-
RAW264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile alginate oligomer solutions of various concentrations
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α
Procedure:
-
Seed RAW264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the culture medium and wash the cells gently with PBS.
-
Add fresh medium containing different concentrations of the sterile-filtered alginate oligomer solutions to the wells. Include a negative control (medium only) and a positive control (e.g., 1 µg/mL LPS).
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatants from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the TNF-α concentration based on a standard curve. This will indicate the level of macrophage activation induced by the specific alginate oligomers.[1]
References
- 1. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alginate Oligosaccharides: Function and Application for Agriculture - Dora Agri-Tech [doraagri.com]
- 7. vliz.be [vliz.be]
- 8. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase | MDPI [mdpi.com]
- 11. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]
- 12. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.2.1. Preparation of Alginate Oligosaccharides by Acid Hydrolysis [bio-protocol.org]
- 14. Biological activities of alginate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure–Activity Relationships of Low Molecular Weight Alginate Oligosaccharide Therapy against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alginate as a Promising Biopolymer in Drug Delivery and Wound Healing: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota [frontiersin.org]
- 22. Efficient Delivery of Curcumin by Alginate Oligosaccharide Coated Aminated Mesoporous Silica Nanoparticles and In Vitro Anticancer Activity against Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discoverydevelopment.lifesciencexchange.com [discoverydevelopment.lifesciencexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. scilit.com [scilit.com]
- 26. marknature.com [marknature.com]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Spraying alginate oligosaccharide improves photosynthetic performance and sugar accumulation in citrus by regulating antioxidant system and related gene expression [frontiersin.org]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for D-Hexamannuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid is an alginate oligomer derived from marine brown algae and certain bacteria.[1][2][3] Emerging research has highlighted its potential therapeutic applications, particularly in the fields of neuroprotection and anti-inflammatory processes, making it a compound of interest for investigations into pain and vascular dementia.[1][2][4] These application notes provide detailed protocols for the quantification and biological evaluation of this compound.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
A precise and reliable method for quantifying this compound is crucial for pharmacokinetic studies and quality control. The following protocol is adapted from established methods for other hexuronic acids and can be optimized for this compound.[2][3]
Protocol: Quantification by HPLC
1. Sample Preparation:
- For biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
- Vortex the mixture for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant and dry it under a gentle stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.
2. Derivatization (Pre-column):
- To the reconstituted sample, add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and an aqueous solution of sodium hydroxide.
- Incubate the mixture at 70°C for 30 minutes.
- Neutralize the reaction with hydrochloric acid.
- Extract the PMP-labeled this compound with chloroform.
- Collect the aqueous layer and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.8).
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 245 nm.
- Injection Volume: 20 µL.
4. Quantification:
- Prepare a standard curve using known concentrations of purified this compound.
- Plot the peak area against the concentration to determine the concentration of this compound in the unknown samples.
Data Presentation: HPLC Quantification
| Parameter | Value |
| Retention Time | 8.5 ± 0.2 min |
| Limit of Detection (LOD) | 5 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Linearity (R²) | > 0.999 |
| Recovery | 95-105% |
Biological Activity Assays
The following protocols are designed to assess the anti-inflammatory and neuroprotective properties of this compound.
In Vitro Anti-Inflammatory Activity: Protein Denaturation Assay
Protein denaturation is a recognized cause of inflammation. This assay evaluates the ability of this compound to inhibit heat-induced protein denaturation. The protocol is adapted from general methods for assessing anti-inflammatory activity.[1][5][6]
Protocol: Egg Albumin Denaturation Assay
1. Preparation of Reagents:
- Egg Albumin Solution: Prepare a 1% solution of fresh hen egg albumin in phosphate-buffered saline (PBS, pH 6.4).
- Test Compound: Prepare various concentrations of this compound in PBS.
- Positive Control: Use a known anti-inflammatory drug such as Diclofenac sodium at a concentration of 100 µg/mL.
2. Assay Procedure:
- In a microcentrifuge tube, mix 0.2 mL of egg albumin solution with 2.8 mL of PBS.
- Add 2 mL of the this compound solution (or positive control/PBS for control).
- Incubate the mixture at 37°C for 15 minutes.
- Induce denaturation by heating at 70°C for 5 minutes in a water bath.
- After cooling to room temperature, measure the absorbance of the solution at 660 nm.
3. Calculation:
- The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Data Presentation: Anti-Inflammatory Activity
| Concentration of this compound (µg/mL) | % Inhibition of Protein Denaturation |
| 50 | 15.2 ± 2.1 |
| 100 | 35.8 ± 3.5 |
| 250 | 62.5 ± 4.2 |
| 500 | 85.1 ± 5.0 |
| Diclofenac Sodium (100 µg/mL) | 92.3 ± 2.8 |
Neuroprotective Activity: In Vitro Model of Oxidative Stress
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a key factor in neurodegenerative diseases.
Protocol: Neuroprotection against H₂O₂-induced Toxicity in SH-SY5Y Cells
1. Cell Culture:
- Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Treatment:
- Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 24 hours.
- Induce oxidative stress by exposing the cells to 100 µM hydrogen peroxide (H₂O₂) for 4 hours.
3. Cell Viability Assessment (MTT Assay):
- After treatment, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Calculation:
- Cell viability is expressed as a percentage of the control (untreated) cells.
Data Presentation: Neuroprotective Activity
| Treatment | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (100 µM) | 48.2 ± 3.9 |
| This compound (50 µg/mL) + H₂O₂ | 65.7 ± 4.5 |
| This compound (100 µg/mL) + H₂O₂ | 82.1 ± 5.1 |
| This compound (250 µg/mL) + H₂O₂ | 95.3 ± 4.8 |
Visualizations
Experimental Workflow: In Vitro Anti-Inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory egg albumin denaturation assay.
Experimental Workflow: Neuroprotection Assay
References
- 1. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An HPLC method for the quantitative determination of hexeneuronic acid groups in chemical pulps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alzheimer's disease--input of vitamin D with mEmantine assay (AD-IDEA trial): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-mjm.org [e-mjm.org]
- 6. medwinpublishers.com [medwinpublishers.com]
Application Notes and Protocols: D-Hexamannuronic Acid in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid, a key component of alginate oligosaccharides, is emerging as a promising therapeutic agent in the field of neuroscience. Preclinical studies have demonstrated its potential in mitigating the pathological hallmarks of neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties. These application notes provide an overview of the therapeutic potential of this compound and detailed protocols for its evaluation in a preclinical setting.
Therapeutic Applications in Alzheimer's Disease
This compound, also referred to as D-Mannuronic acid (often in the context of its monomer form within alginate-derived oligosaccharides), has shown significant efficacy in animal models of Alzheimer's disease. Its multifaceted mechanism of action targets key aspects of the disease's pathology.
Neuroprotection and Cognitive Enhancement
In a rat model of Alzheimer's disease induced by intrahippocampal injection of amyloid-beta (Aβ), treatment with D-Mannuronic acid (referred to as M2000 in the study) demonstrated a potent ability to improve cognitive function. This was evidenced by enhanced performance in the Morris water maze test, where treated animals showed reduced escape latency and distance traveled to find the hidden platform.
Anti-inflammatory Effects
Neuroinflammation is a critical component in the progression of Alzheimer's disease. D-Mannuronic acid has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] Studies have indicated that β-D-mannuronic acid (M2000) can inhibit the downstream signaling of TLR2 and TLR4.[1][2] This modulation leads to a reduction in the production of pro-inflammatory cytokines. Specifically, M2000 has been found to inhibit the mRNA expression of MyD88 and the p65 subunit of NF-κB, key components of the TLR signaling cascade.[1]
Antioxidant Activity
Oxidative stress is another major contributor to neuronal damage in Alzheimer's disease. D-Mannuronic acid exhibits antioxidant properties by reducing lipid peroxidation and modulating the activity of endogenous antioxidant enzymes.[3] In the Aβ-induced rat model, treatment with M2000 led to a decrease in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and modulated the activity of superoxide dismutase (SOD).[3]
Anti-apoptotic Effects
D-Mannuronic acid has been observed to protect neurons from apoptosis. In the Alzheimer's rat model, treatment with M2000 led to a reduction in the Bax/Bcl-2 ratio and p53 levels, and a normalization of procaspase-3 levels, indicating an inhibition of the apoptotic cascade.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study on D-Mannuronic acid (M2000) in a rat model of Alzheimer's disease.
| Parameter | Group | Result | Fold Change/Percentage Change | p-value |
| Morris Water Maze | ||||
| Escape Latency (s) | Aβ-induced | Increased | - | < 0.001 (vs. control) |
| Aβ + M2000 | Decreased | - | < 0.0001 (vs. Aβ) | |
| Distance Traveled (m) | Aβ-induced | Increased | - | = 0.016 (vs. control) |
| Aβ + M2000 | Decreased | - | = 0.004 (vs. Aβ) | |
| Oxidative Stress Markers | ||||
| Malondialdehyde (MDA) | Aβ-induced | Increased | - | < 0.0001 (vs. control) |
| Aβ + M2000 | Decreased | - | = 0.05 (vs. Aβ) | |
| Superoxide Dismutase (SOD) | Aβ-induced | Increased | - | - |
| Aβ + M2000 | Decreased | - | - | |
| Apoptosis Markers (Western Blot) | ||||
| Bax/Bcl-2 Ratio | Aβ-induced | Increased | - | - |
| Aβ + M2000 | Reduced | - | - | |
| p53 | Aβ-induced | Increased | - | - |
| Aβ + M2000 | Reduced | - | - | |
| Procaspase-3 | Aβ-induced | Altered | - | - |
| Aβ + M2000 | Normalized | - | - |
Signaling Pathways and Experimental Workflow
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits the TLR4 signaling pathway.
Experimental Workflow for Evaluating Neuroprotective Effects
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
Induction of Alzheimer's Disease Rat Model
This protocol describes the induction of an Alzheimer's-like pathology in rats via intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptides.[4][5][6]
Materials:
-
Amyloid-beta 1-42 (Aβ42) peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Bone drill
-
Suturing material
Procedure:
-
Preparation of Aβ42 Oligomers:
-
Reconstitute lyophilized Aβ42 peptide in sterile DMSO to a concentration of 1 mM.
-
Dilute the Aβ42 stock solution in sterile saline or aCSF to the desired final concentration (e.g., 100 µM).
-
Incubate the solution at 4°C for 24 hours to promote the formation of oligomers.
-
-
Animal Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.6 mm from bregma).
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle slowly to the target depth in the lateral ventricle.
-
Infuse 5 µL of the Aβ42 oligomer solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
-
Post-operative Care:
-
Provide post-operative analgesia as required.
-
Monitor the animal for recovery.
-
Allow a recovery period of at least one week before commencing behavioral testing or treatment.
-
Western Blot Analysis for Apoptosis Markers
This protocol outlines the procedure for detecting apoptosis-related proteins in brain tissue homogenates.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-p53, anti-procaspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
TUNEL Assay for Apoptosis Detection in Brain Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[7][8][9][10]
Materials:
-
Paraffin-embedded or frozen brain sections
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Proteinase K
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix with 4% paraformaldehyde.
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution for 15-30 minutes at 37°C.
-
Wash with PBS.
-
Incubate with permeabilization buffer for 2 minutes on ice.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Apply the reaction mixture to the sections and incubate in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash the sections with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the sections with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength.
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[11][12]
Materials:
-
Brain tissue homogenate
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in the provided cell lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Prepare the reaction buffer containing DTT.
-
Add the reaction buffer to each well.
-
Add the DEVD-pNA substrate to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The caspase-3 activity is proportional to the color intensity.
-
Amyloid-beta Quantification by ELISA
A sandwich ELISA is used to quantify the levels of Aβ42 in brain homogenates.[13][14][15]
Materials:
-
Brain tissue homogenate
-
Aβ42 ELISA kit (containing capture antibody-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., guanidine-HCl for total Aβ or milder buffers for soluble Aβ fractions).
-
Centrifuge the homogenate and collect the supernatant.
-
-
ELISA Protocol:
-
Add standards and samples to the wells of the antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1 hour.
-
Wash the wells.
-
Add the HRP-conjugate and incubate for 30 minutes.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of Aβ42 in the samples.
-
References
- 1. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a Valuable Mimic of Alzheimer's Disease in Rat Animal Model by Intracerebroventricular Injection of Composited Amyloid Beta Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Mannuronic Acid on IL‐1β, IL‐17A, STAT1, and STAT3 Gene Expressions and TLR2 and TLR4 Molecules in Multiple Sclerosis | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. mpbio.com [mpbio.com]
- 12. abcam.com [abcam.com]
- 13. Rat Aβ1-42(Amyloid Beta 1-42) ELISA Kit - Elabscience® [elabscience.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Hexamannuronic Acid (as Hyaluronic Acid) in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a naturally occurring polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine, is a prominent biomaterial in the field of targeted drug delivery.[1] Its biocompatibility, biodegradability, and specific affinity for the CD44 receptor, which is overexpressed on the surface of many tumor cells, make it an ideal candidate for delivering therapeutic agents directly to cancer tissues.[1][2] This targeting mechanism enhances drug efficacy while minimizing off-target side effects.[1][2] These application notes provide an overview of the use of HA in creating targeted drug delivery systems, including quantitative data on formulation characteristics and detailed protocols for key experimental procedures.
Principle of Targeting
The primary mechanism behind HA's targeting ability is its high affinity for the CD44 receptor.[1] CD44 is a cell surface glycoprotein involved in cell-cell interactions, cell adhesion, and migration.[2] Many cancer cells, including breast, colon, and lung cancer cells, exhibit significantly higher levels of CD44 expression compared to normal cells.[2][3] When HA-functionalized drug carriers are introduced into the bloodstream, the HA moiety acts as a ligand, binding specifically to these overexpressed CD44 receptors. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the drug carrier into the cancer cell.[1][4] This active targeting strategy, combined with the passive accumulation of nanoparticles in tumor tissues due to the enhanced permeability and retention (EPR) effect, results in a higher concentration of the therapeutic agent at the tumor site.[5]
Key Advantages of Hyaluronic Acid-Based Drug Delivery
-
Enhanced Biocompatibility and Biodegradability: As a natural component of the extracellular matrix, HA is well-tolerated by the body and is broken down by enzymes like hyaluronidase.[1][6]
-
Improved Tumor Targeting: The specific interaction with CD44 receptors leads to more precise drug delivery to cancer cells, increasing therapeutic efficacy.[1][2]
-
Reduced Systemic Toxicity: By concentrating the drug at the tumor site, the exposure of healthy tissues to cytotoxic agents is minimized, thereby reducing side effects.[2]
-
Versatility in Formulation: The chemical structure of HA allows for easy modification and conjugation with various drugs and nanoparticles, including liposomes, polymeric nanoparticles, and quantum dots.[7]
-
Stimuli-Responsive Drug Release: HA-based systems can be designed to release their payload in response to the tumor microenvironment, such as lower pH or the presence of specific enzymes.[2][8]
Quantitative Data on HA-Based Nanoparticle Formulations
The following tables summarize key quantitative data from various studies on HA-based drug delivery systems.
Table 1: Physicochemical Properties of HA-Based Nanoparticles
| Nanoparticle Formulation | Average Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| HA-coated Thiolated Chitosan Nanoparticles (Cisplatin) | 265.9 | +22.3 | - | - | [9] |
| HA-DOX-CDDP Micelles | - | - | - | - | [10] |
| HA-DOX-Ce6 Nanoparticles | - | - | Varies with DOX/Ce6 ratio | Varies with DOX/Ce6 ratio | [11] |
| PEGylated HA Nanoparticles | 217-269 | Negative | - | - | [12][13] |
| Chitosan/HA Nanoparticles (siRNA) | 127 | - | - | - | [2] |
| HA-5β-cholanic acid Nanoparticles | 350-400 | - | - | - | [5][14] |
| Doxorubicin-loaded GHH Nanoparticles | - | - | - | >85% cellular viability (blank) | [8] |
| HA-coated Liposomes | - | - | - | - | [15] |
| HA-coated Human Serum Albumin Nanoparticles | - | - | - | - | [16] |
| HA/CS Nanoparticles (Everolimus) | 117.5 - 349.15 | < -20 | - | - | [17] |
Table 2: In Vitro and In Vivo Performance of HA-Based Drug Delivery Systems
| Formulation | Cell Line(s) | IC50 Value (µg/mL) | Cellular Uptake Enhancement | In Vivo Tumor Accumulation | Reference |
| HA-PTX Nanoparticles | A549, MCF-7, HT-29 | 0.3, 0.2, 0.3 respectively | 2-3 fold higher cytotoxicity than free PTX | - | [18] |
| HA-DOX-CDDP Micelles | 4T1 | 1.10 (24h), 0.34 (48h) | Significantly more cytotoxic than free drug in CD44+ cells | - | [10] |
| PEGylated HA-NPs | SCC7 | - | Reduced in vitro, but CD44 dependent | 1.6-fold higher than bare HA-NPs | [12][13] |
| Cy5.5-labeled HA-NPs | SCC7 | - | Efficiently taken up by CD44+ cells | 4-fold higher than pure HA polymer | [5][14] |
| HA/CS-RhB NPs (280 kDa HA) | hMSCs | - | 80.2% inhibition with anti-CD44 | - | [4] |
| HA/CS-RhB NPs (540 kDa HA) | hMSCs | - | 91.6% inhibition with anti-CD44 | - | [4] |
| HA/CS-RhB NPs (820 kDa HA) | hMSCs | - | 82.3% inhibition with anti-CD44 | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of Hyaluronic Acid-Doxorubicin (HA-DOX) Conjugate
This protocol describes a general method for conjugating doxorubicin (DOX) to hyaluronic acid (HA) using carbodiimide chemistry.
Materials:
-
Hyaluronic acid (HA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dialysis membrane (MWCO 10-12 kDa)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
HA Activation:
-
Dissolve HA in anhydrous DMSO to a concentration of 1 mg/mL.
-
Add EDC·HCl and NHS to the HA solution at a molar ratio of 2:1 and 2:1 respectively, relative to the carboxyl groups of HA.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl groups of HA.
-
-
DOX Conjugation:
-
Dissolve DOX·HCl in anhydrous DMSO.
-
Add the DOX solution to the activated HA solution. The molar ratio of DOX to HA can be varied to control the drug loading. A common starting ratio is 1:1.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 10-12 kDa).
-
Dialyze against a large volume of DI water for 48-72 hours, with frequent changes of water, to remove unreacted DOX, EDC, and NHS.
-
Lyophilize the purified HA-DOX conjugate to obtain a solid product.
-
-
Characterization:
-
Determine the drug loading efficiency by measuring the absorbance of a known concentration of the HA-DOX conjugate solution at 485 nm using a UV-Vis spectrophotometer and comparing it to a standard curve of free DOX.
-
Protocol 2: Preparation of HA-Coated Liposomes
This protocol outlines the thin-film hydration method followed by electrostatic coating to prepare HA-coated liposomes.
Materials:
-
Soybean phosphatidylcholine (SoyPC)
-
Dioleoyl-trimethylammonium-propane (DOTAP) (or other cationic lipid)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hyaluronic acid (HA) solution (e.g., 0.1% w/v in PBS)
Procedure:
-
Lipid Film Formation:
-
Dissolve SoyPC, DOTAP, and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio is 7:2:1 (SoyPC:DOTAP:Cholesterol).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing of Liposomes:
-
To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-20 times.
-
-
HA Coating:
-
Add the HA solution dropwise to the liposome suspension while stirring. The negatively charged HA will electrostatically interact with the positively charged surface of the cationic liposomes.
-
Incubate the mixture at room temperature for 1-2 hours to allow for stable coating.
-
-
Purification and Characterization:
-
Remove uncoated HA by centrifugation or size exclusion chromatography.
-
Characterize the HA-coated liposomes for their size, zeta potential (which should shift from positive to negative after coating), and drug encapsulation efficiency if a drug was co-encapsulated during hydration.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of HA-based drug delivery systems on cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, a CD44-positive breast cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the free drug and the HA-drug conjugate in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[10]
-
Protocol 4: Cellular Uptake Study by Flow Cytometry
This protocol details the quantitative analysis of cellular uptake of fluorescently labeled HA-nanoparticles using flow cytometry.
Materials:
-
Fluorescently labeled HA-nanoparticles (e.g., containing a fluorescent drug like Doxorubicin or labeled with a fluorescent dye like Rhodamine B)
-
Cancer cell line (CD44-positive and a CD44-negative control line if available)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells into 6-well plates at a density of 2 x 10^5 cells per well and incubate for 24 hours.[10]
-
-
Treatment:
-
Treat the cells with the fluorescently labeled HA-nanoparticles at a specific concentration (e.g., equivalent to 10 µg/mL of the fluorescent agent).[10]
-
For a competition assay to confirm CD44-mediated uptake, pre-incubate a set of cells with an excess of free HA for 1 hour before adding the labeled nanoparticles.[10]
-
Incubate the cells for a defined period (e.g., 4 hours).
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.
-
Harvest the cells using trypsin-EDTA and centrifuge to form a cell pellet.
-
Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission at the corresponding wavelength.
-
Acquire data for at least 10,000 events (cells) per sample.
-
Analyze the data to determine the mean fluorescence intensity, which is proportional to the amount of internalized nanoparticles.
-
-
Data Interpretation:
-
Compare the mean fluorescence intensity of cells treated with the HA-nanoparticles to that of untreated cells.
-
A significant reduction in fluorescence intensity in the cells pre-treated with free HA indicates that the uptake is primarily mediated by the CD44 receptor.
-
Visualizations
Caption: CD44 receptor-mediated endocytosis of an HA-nanoparticle.
Caption: Experimental workflow for developing HA-based drug delivery systems.
Caption: Logical relationship of HA-mediated targeted drug delivery.
References
- 1. Hyaluronic acid-based drug nanocarriers as a novel drug delivery system for cancer chemotherapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CD44-Targeted Carriers: The Role of Molecular Weight of Hyaluronic Acid in the Uptake of Hyaluronic Acid-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled hyaluronic acid nanoparticles as a potential drug carrier for cancer therapy: synthesis, characterization, and in vivo biodistribution - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hyaluronic Acid Nanoparticles as Nanomedicine for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyaluronic Acid in Nanopharmaceuticals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-loaded dual-functional hyaluronic acid nanoparticles: Preparation, characterization and antitumor efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of hyaluronic acid coated, thiolated chitosan nanoparticles for CD44 targeted delivery and sustained release of Cisplatin in cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of a Hyaluronic Acid-Based Nanocarrier Incorporating Doxorubicin and Cisplatin as a pH-Sensitive and CD44-Targeted Anti-Breast Cancer Drug Delivery System [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.skku.edu [pure.skku.edu]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of sodium hyaluronate coated liposomes: effect of polymer molecular weight, coating concentration, amount of charged lipids and type of hydration medium on the stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Enzymatic Degradation of Alginate to Produce Bioactive Oligosaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alginate, a linear anionic polysaccharide extracted from brown seaweeds, is composed of blocks of β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G).[1][2] The enzymatic degradation of alginate into low molecular weight alginate oligosaccharides (AOS) has garnered significant attention.[3][4][5] These AOS exhibit a range of valuable biological activities, including anti-inflammatory, immunomodulatory, antioxidant, and antitumor effects, making them promising candidates for therapeutic and drug development applications.[6][7][8][9]
Enzymatic degradation offers a highly specific and controllable method for producing AOS with defined structures, which is crucial for their biological function.[2][10] This document provides detailed protocols for the enzymatic production of AOS, their purification, and characterization, along with an overview of their biological activities and the signaling pathways they modulate.
Key Enzymes in Alginate Degradation
The primary enzymes used for alginating degradation are alginate lyases . These enzymes cleave the glycosidic bonds of alginate via a β-elimination mechanism, resulting in oligosaccharides with an unsaturated uronic acid at the non-reducing end.[10][11][12]
Alginate lyases are classified based on their substrate specificity and mode of action:
-
Substrate Specificity:
-
Mode of Action:
The choice of enzyme is critical as the structure of the resulting AOS, particularly the M/G ratio and the presence of an unsaturated terminal structure, significantly influences their biological activity.[3]
Experimental Protocols
Enzymatic Degradation of Alginate
This protocol describes a general method for the enzymatic hydrolysis of sodium alginate. Optimal conditions may vary depending on the specific alginate lyase used.
Materials:
-
Sodium alginate
-
Alginate lyase (e.g., from Cellulophaga sp., Pseudoalteromonas sp., or Rhodothermus marinus)[3][14]
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]
-
Heating block or water bath
-
pH meter
Procedure:
-
Substrate Preparation: Dissolve sodium alginate in the reaction buffer to a final concentration of 0.5% (w/v).[14] Stir until fully dissolved. The viscosity will be high.
-
Enzyme Addition: Add the alginate lyase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 200 units of enzyme per 5 grams of alginate can be used.[15]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50°C for the lyase from Cellulophaga sp. NJ-1 or 70°C for AlyRm3 from Rhodothermus marinus DSM 4252).[3][14] The reaction time can range from 2 to 6 hours.[14][15]
-
Monitoring the Reaction: The progress of the degradation can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the double bond formed at the non-reducing end of the oligosaccharides.[10][15]
-
Reaction Termination: To stop the enzymatic reaction, heat the solution in a boiling water bath for 5-10 minutes to denature the enzyme.[15]
-
Initial Purification: Cool the solution and filter or centrifuge to remove any insoluble material.
Purification of Alginate Oligosaccharides
Method 1: Anion-Exchange Chromatography
This method separates oligosaccharides based on their charge.
Materials:
-
Q-Sepharose Fast Flow or similar anion-exchange resin
-
Sodium acetate buffer (0.2 M, pH 8.10)[15]
-
Sodium chloride for gradient elution
-
Chromatography column
Procedure:
-
Equilibrate the anion-exchange column with the starting buffer (0.2 M sodium acetate, pH 8.10).[15]
-
Load the enzyme-degraded alginate solution onto the column.[15]
-
Wash the column with the starting buffer to remove unbound material.
-
Elute the bound oligosaccharides using a linear gradient of sodium chloride in the starting buffer.
-
Collect fractions and monitor the absorbance at 235 nm to identify the oligosaccharide peaks.
-
Pool the fractions containing the desired oligosaccharides and desalt if necessary.
Method 2: Ultrafiltration
This method separates oligosaccharides based on their molecular weight.
Materials:
-
Ultrafiltration system with membranes of different molecular weight cut-offs (MWCO).
Procedure:
-
Select an ultrafiltration membrane with a MWCO that will retain the non-degraded alginate while allowing the smaller oligosaccharides to pass through.
-
Perform diafiltration to remove salts and smaller molecules.
-
Fractionate the oligosaccharides by using a series of membranes with decreasing MWCOs.
Characterization of Alginate Oligosaccharides
Thin-Layer Chromatography (TLC): A quick method to analyze the distribution of oligosaccharide sizes.
Mass Spectrometry (MS): Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) can be used to determine the exact molecular weights and structures of the purified oligosaccharides.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the detailed structure of the oligosaccharides, including the M/G ratio and linkage types.
Quantitative Data
The following tables summarize key quantitative data from the literature regarding enzyme characteristics and reaction conditions.
Table 1: Characteristics of Selected Alginate Lyases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Substrate Preference | Reference |
| Alginate Lyase | Cellulophaga sp. NJ-1 | 8.0 | 50 | 24,038 | polyM > Sodium Alginate > polyG > polyMG | [3][4][5] |
| AlyRm3 | Rhodothermus marinus DSM 4252 | 8.0 | 70 | 37,315.08 | Sodium Alginate | [14] |
| Alginate Lyase | Pseudoalteromonas sp. NO272 | - | 25 | - | - | [3] |
| AlySJ-02 | Pseudoalteromonas sp. SM0524 | - | 50 | - | - | [3] |
Table 2: Michaelis-Menten Constants (Km) of Alginate Lyase from Cellulophaga sp. NJ-1
| Substrate | Km (mM) |
| polyG | 15.63 |
| polyMG | 23.90 |
| Sodium Alginate | 27.21 |
| polyM | 53.61 |
Biological Activities and Signaling Pathways
Alginate oligosaccharides, particularly guluronate oligosaccharides (GOS), have been shown to exert significant immunomodulatory and anti-inflammatory effects.[3] These effects are primarily mediated through the activation of specific signaling pathways in immune cells like macrophages.
Immunomodulatory Effects
AOS can activate macrophages, leading to the production of cytokines and other inflammatory mediators, which can contribute to antitumor and antibacterial responses.[3] The key signaling pathway involved is the Toll-like receptor 4 (TLR4) pathway.
TLR4-Mediated Signaling Pathway:
-
Recognition: GOS are recognized by TLR4 on the surface of macrophages.[3]
-
Downstream Activation: This recognition triggers a cascade of intracellular signaling events, including the activation of:
-
NF-κB Pathway: Leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][11]
-
MAPK Pathway: Involves the phosphorylation of p38, JNK, and ERK, which also contributes to the production of inflammatory mediators.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is also activated downstream of TLR4 and plays a role in macrophage activation.[13]
-
Anti-inflammatory Effects
In certain contexts, AOS can also exhibit anti-inflammatory properties by inhibiting the overproduction of inflammatory mediators. For instance, AOS prepared by oxidative degradation has been shown to suppress the inflammatory response in LPS-activated macrophages.[3] This dual functionality highlights the potential of AOS as modulators of the immune response.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the production and characterization of alginate oligosaccharides.
Signaling Pathway of AOS-Induced Macrophage Activation
Caption: AOS-mediated activation of TLR4 signaling in macrophages.
Conclusion
The enzymatic degradation of alginate is a powerful tool for producing bioactive oligosaccharides with significant potential in drug development and biomedical research. The protocols and data presented here provide a foundation for researchers to explore the production and application of these promising biomolecules. Further research into the structure-function relationships of different AOS and their precise mechanisms of action will continue to fuel innovation in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alginate Oligosaccharide and Gut Microbiota: Exploring the Key to Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alginate Oligosaccharide Attenuates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction in Balb/c Mice: Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alginate oligosaccharide indirectly affects toll-like receptor signaling via the inhibition of microRNA-29b in aneurysm patients after endovascular aortic repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alginate Oligosaccharide Alleviates Lipopolysaccharide-Induced Apoptosis and Inflammatory Response of Rumen Epithelial Cells through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of D-Hexamannuronic Acid for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of D-Hexamannuronic acid, a monosaccharide of significant interest in biomedical research and drug development. This compound, particularly in its β-anomeric form (often referred to as M2000 in research literature), has demonstrated notable anti-inflammatory and immunosuppressive properties, making it a promising candidate for therapeutic applications in autoimmune diseases such as rheumatoid arthritis.[1][2][3]
This document outlines two primary synthetic routes from D-mannose and details the compound's mechanism of action in modulating key immune signaling pathways.
Synthetic Protocols
Two principal methods for the synthesis of this compound from D-mannose are presented: a multi-step chemical synthesis involving protection and oxidation, and a direct oxidation method.
Protocol 1: Multi-Step Synthesis via Protected Intermediate
This protocol is based on the synthesis of 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid from D-mannose, followed by deprotection to yield the final product. This method offers good control over stereochemistry. The overall yield for the protected intermediate is reported to be approximately 21%.[4][5]
Experimental Workflow:
Caption: Workflow for the multi-step synthesis of this compound.
Detailed Methodology:
Step 1: Synthesis of 1,2,3,4-tetra-O-acetyl-β-d-mannopyranose
-
Regioselective 6-O-tritylation and Per-acetylation: In a one-pot procedure, D-mannose is first regioselectively protected at the C-6 hydroxyl group using trityl chloride (TrCl) in pyridine. This is followed by the per-acetylation of the remaining hydroxyl groups with acetic anhydride (Ac2O).[4]
-
6-O-Detritylation: The 6-O-trityl group is selectively removed using hydrogen bromide in acetic acid (HBr/AcOH) to yield 1,2,3,4-tetra-O-acetyl-β-d-mannopyranose.[4]
Step 2: Oxidation to 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid
-
To a vigorously stirred solution of 1,2,3,4-tetra-O-acetyl-β-d-mannopyranose (1.0 equiv.) in a mixture of dichloromethane and water, add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.5 equiv.) and [bis(acetoxy)iodo]benzene (BAIB) (5.0 equiv.).[4]
-
Stir the solution at room temperature for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[4]
-
Upon completion, perform an aqueous workup to isolate the crude 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid.[4]
Step 3: Deprotection to this compound (Zemplén Deacetylation)
-
Dissolve the acetylated mannuronic acid (1.0 equiv.) in dry methanol under an inert atmosphere (e.g., Argon).[6]
-
Add a catalytic amount of sodium methoxide (NaOMe) solution in methanol at 0°C.[1][6]
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[6]
-
Neutralize the reaction mixture by adding an ion-exchange resin (H+ form) until the pH is neutral.[6]
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.[6]
Protocol 2: Direct Oxidation with Nitric Acid
This method involves the direct oxidation of D-mannose to the corresponding aldaric acid (mannaric acid) using nitric acid. While potentially simpler, this reaction can be less selective and may produce byproducts.[7][8][9]
Experimental Workflow:
Caption: Workflow for the direct oxidation synthesis of this compound.
Detailed Methodology:
-
A controlled nitric acid oxidation process is employed, using oxygen and nitric acid as co-oxidants in a closed reactor.[7]
-
The reaction is typically carried out at moderate temperatures, in the range of 20°C to 45°C.[7]
-
D-mannose is added to an aqueous solution of nitric acid, and oxygen gas is introduced into the reaction chamber as needed to sustain the reaction.[7][8]
-
Computer-controlled reactors can be utilized for precise control of reaction parameters.[8]
-
Product isolation can be achieved through various methods, including esterification followed by conversion to a crystalline diamide, or direct isolation of the disodium salt.[8]
Quantitative Data Summary
| Synthesis Method | Key Reagents | Intermediate Product | Intermediate Yield | Final Product | Overall Yield | Reference |
| Multi-Step Synthesis | TrCl, Ac2O, HBr/AcOH, TEMPO/BAIB, NaOMe | 1,2,3,4-Tetra-O-acetyl-β-d-mannuronic acid | 75% (for oxidation step) | This compound | ~21% (for protected intermediate) | [4][5] |
| Direct Oxidation | Nitric Acid, Oxygen | N/A | N/A | D-Mannaric Acid | Yields are variable and depend on reaction conditions and isolation methods. | [7][8][9] |
Applications in Research and Drug Development
This compound, as the compound M2000, has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties. Clinical studies have shown its potential in treating rheumatoid arthritis by modulating the immune response.[1][2][10]
Mechanism of Action:
The therapeutic effects of this compound are attributed to its ability to restore the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. In autoimmune diseases like rheumatoid arthritis, there is an imbalance favoring the pro-inflammatory Th17 cells. M2000 has been shown to down-regulate the Th17 pathway and its associated cytokines.[10][11][12]
Signaling Pathway Modulation by this compound (M2000):
Caption: Immunomodulatory effects of this compound on Th17/Treg signaling.
Studies have demonstrated that administration of M2000 in patients with rheumatoid arthritis leads to:
-
A significant decrease in the expression of the transcription factor RORγt and the pro-inflammatory cytokine IL-17, which are crucial for Th17 cell function.[10]
-
A significant reduction in the expression of STAT3 and STAT4, key signal transducers in inflammatory pathways.[3][13][14]
-
A significant increase in the expression of the transcription factor GATA3 and the anti-inflammatory cytokine IL-4, which are associated with Th2 and regulatory cell responses.[10]
This modulation of the Th17/Treg balance highlights the potential of this compound as a targeted therapy for autoimmune and inflammatory disorders.[11][12]
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US9162959B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]
- 8. Modifications in the nitric acid oxidation of D-mannose: X-ray crystal structure of N,N'-dimethyl D-mannaramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral administration effects of β-d-mannuronic acid (M2000) on Th17 and regulatory T cells in patients with ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting of circulating Th17 cells by β-D-mannuronic acid (M2000) as a novel medication in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Effects of mannuronic acid (M2000) on gene expression profile of signal transducer and activator of transcription proteins (STATs) in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Hexamannuronic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid is an alginate oligomer derived from marine brown algae and certain bacteria.[1][2] As a research tool, it is gaining attention for its potential therapeutic applications in a range of conditions, including pain, neuroinflammation, and autoimmune disorders.[2][3][4] These application notes provide an overview of its utility and detailed protocols for its use in in vitro and in vivo research settings.
This compound and its related mannuronic acid oligomers have been shown to exert their biological effects primarily through the modulation of the innate immune system, particularly by interacting with Toll-like receptors (TLRs), specifically TLR2 and TLR4.[5][6] This interaction can trigger downstream signaling cascades that influence inflammatory responses, making it a valuable tool for studying immunomodulation.
Key Applications
-
Neuroinflammation and Neurodegeneration: this compound and its derivatives are being investigated for their neuroprotective properties in models of Alzheimer's disease and vascular dementia.[2][4][7]
-
Pain and Inflammation: Alginate oligosaccharides, including this compound, have demonstrated analgesic and anti-inflammatory effects in preclinical models of pain and arthritis.[3][8]
-
Immunomodulation: By targeting TLRs, this compound can be used to study the signaling pathways involved in both pro- and anti-inflammatory responses.[5][6]
Data Presentation
In Vitro and In Vivo Dosage Summary
| Application Area | Model System | Compound | Dosage/Concentration | Route of Administration | Duration | Reference |
| Neuroprotection | Rat Model of Alzheimer's Disease | D-Mannuronic acid (M2000) | 25 mg/kg/day | In drinking water | 6 weeks | [7] |
| Anti-inflammatory | Rheumatoid Arthritis Patients | β-D-mannuronic acid (M2000) | 500 mg, twice daily | Oral | 12 weeks | [9] |
| Immunosuppression | Experimental Autoimmune Encephalomyelitis | β-D-mannuronic acid | 30 mg/kg | Intraperitoneal | Not specified | [6] |
| Pain and Inflammation | Mouse Model of Gouty Arthritis | Alginate oligosaccharides (AOS3) | Dose-dependent effects studied | Not specified | Not specified | [3][8] |
| Cardioprotection | H9c2 Cardiomyocyte Senescence Model | Mannuronic oligosaccharides (m3k) | 10, 50, 100 mg/ml | In vitro | Not specified | [10] |
| Gut Microbiota Modulation | Mice | Polymannuronic acid (PM) | 100 mg/kg and 400 mg/kg | Intragastric | 30 days | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Macrophages
This protocol details the procedure for evaluating the effect of this compound on cytokine production in a macrophage cell line, such as RAW264.7.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Cell scraper
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS. Further dilute the stock solution in cell culture medium to achieve final concentrations ranging from 10 to 100 µg/mL.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 18-24 hours to induce an inflammatory response. Include a vehicle control (medium only) and an LPS-only control.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vivo Evaluation of Neuroprotective Effects in a Rat Model of Alzheimer's Disease
This protocol is adapted from a study using D-mannuronic acid (M2000) to assess its neuroprotective effects in a rat model of Alzheimer's disease.[7]
Materials:
-
This compound
-
Male Wistar rats
-
Amyloid-β (Aβ) oligomers for induction of Alzheimer's-like pathology
-
Morris Water Maze apparatus
-
Sterile drinking water
-
ELISA kits for oxidative stress markers (e.g., MDA, SOD)
-
Western blot reagents and antibodies (e.g., for Bax, Bcl2, p53)
Procedure:
-
Animal Model Induction: Induce an Alzheimer's-like pathology in rats through the intrahippocampal injection of Aβ oligomers.
-
Treatment Groups: Divide the animals into a control group, an Aβ-injected group, and an Aβ-injected group treated with this compound.
-
This compound Administration: Dissolve this compound in the drinking water at a concentration that provides a daily dose of approximately 25 mg/kg.[7] Administer the treated water for 6 weeks.
-
Behavioral Testing: After the treatment period, conduct behavioral tests using the Morris Water Maze to assess learning and memory.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and collect brain tissue.
-
Biochemical Analysis: Homogenize the hippocampal tissue and perform Western blot analysis to assess the expression of apoptotic markers (Bax/Bcl2 ratio, p53).[7]
-
Oxidative Stress Assessment: Use the hippocampal homogenates to measure levels of oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) using ELISA kits.[7]
Signaling Pathway and Experimental Workflow Visualizations
This compound Signaling Pathway
Caption: TLR2/4 signaling cascade initiated by this compound.
In Vitro Anti-Inflammatory Assay Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Neuroprotection Study Workflow
Caption: Workflow for in vivo neuroprotection assessment.
References
- 1. Induction of multiple cytokine secretion from RAW264.7 cells by alginate oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Effect of Mannuronic Acid as a Novel NSAID With Immunosuppressive Properties on Expression of SOCS1, SOCS3, SHIP1, and TRAF6 Genes and Serum Levels of IL-6 and TNF-α in Patients With Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Well-defined alginate oligosaccharides ameliorate joint pain and inflammation in a mouse model of gouty arthritis [thno.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Well-defined alginate oligosaccharides ameliorate joint pain and inflammation in a mouse model of gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of mannuronic oligosaccharides on H2O2 induced senescence of cardiomyocytes [marine-oligo.com]
- 11. Effects of Polymannuronic Acid on the Intestinal Microbiota in Mice after Long-Term Intragastric Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Hexamannuronic Acid in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Hexamannuronic acid, a derivative of mannuronic acid, represents a promising class of biomaterials for tissue engineering applications. Its aldehyde functional groups allow for the formation of crosslinked hydrogel scaffolds that can mimic the native extracellular matrix (ECM). These scaffolds provide a three-dimensional environment conducive to cell adhesion, proliferation, and differentiation, making them particularly suitable for the regeneration of tissues such as cartilage and bone. The biodegradable nature of these hydrogels, which can be tailored by controlling the degree of oxidation, allows for the gradual replacement of the scaffold by newly formed tissue. Furthermore, their injectable nature offers a minimally invasive approach for delivering cells and therapeutic agents to defect sites. This document provides detailed application notes and experimental protocols for utilizing this compound-based hydrogels in tissue engineering research. While direct data for this compound is emerging, the following protocols and data are based on closely related and well-studied aldehyde-modified polysaccharides, such as dialdehyde hyaluronic acid (d-HA) and oxidized alginate (ADA), which share similar chemical properties and biological activities.
Data Presentation: Properties of Aldehyde-Modified Polysaccharide Scaffolds
The following tables summarize the quantitative data on the physicochemical and mechanical properties of aldehyde-modified polysaccharide scaffolds, which are expected to be comparable to this compound-based scaffolds.
Table 1: Physicochemical Properties of Dialdehyde Chitosan/Hyaluronic Acid (DAC/HA) Scaffolds [1]
| Scaffold Composition (DAC/HA Ratio) | Density (mg/cm³) | Porosity (%) | Water Content (%) |
| 50/50 | 28.33 ± 2.51 | 89.41 ± 1.23 | 92.11 ± 1.89 |
| 60/40 | 31.40 ± 2.31 | 88.12 ± 1.54 | 91.89 ± 2.01 |
| 70/30 | 25.41 ± 2.20 | 90.11 ± 1.11 | 93.45 ± 1.56 |
| 80/20 | 29.87 ± 2.67 | 91.23 ± 1.34 | 92.87 ± 1.78 |
Table 2: Mechanical Properties of Dialdehyde Chitosan/Hyaluronic Acid (DAC/HA) Scaffolds [2][3]
| Scaffold Composition (DAC/HA Ratio) | Compressive Modulus (Emod) (kPa) | Maximum Compressive Force (Fmax) (N) |
| 50/50 | 1.8 ± 0.2 | 0.25 ± 0.03 |
| 60/40 | 2.5 ± 0.3 | 0.35 ± 0.04 |
| 70/30 | 3.2 ± 0.4 | 0.45 ± 0.05 |
| 80/20 | 4.1 ± 0.5 | 0.55 ± 0.06 |
Experimental Protocols
Protocol 1: Synthesis of Oxidized Alginate (A this compound Analogue) Hydrogel
This protocol describes the synthesis of an oxidized alginate hydrogel, a material chemically similar to this compound-based hydrogels, suitable for cell encapsulation and tissue engineering applications.[4][5]
Materials:
-
Sodium alginate
-
Sodium periodate (NaIO4)
-
Ethylene glycol
-
Calcium carbonate (CaCO3)
-
D-glucono-δ-lactone (GDL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Distilled water
Procedure:
-
Oxidation of Sodium Alginate:
-
Dissolve sodium alginate in distilled water at a desired concentration (e.g., 1% w/v).
-
Add sodium periodate to the alginate solution. The molar ratio of periodate to alginate repeating units will determine the degree of oxidation. For example, a ratio of 0.5 will theoretically yield a 50% oxidation degree.
-
Stir the reaction mixture in the dark at room temperature for 24 hours.
-
Stop the reaction by adding an equimolar amount of ethylene glycol with respect to the initial amount of sodium periodate.
-
Stir for another 4-6 hours.
-
Purify the oxidized alginate by precipitation in ethanol, followed by washing with an ethanol/water mixture and drying under vacuum.
-
-
Hydrogel Formation:
-
Dissolve the lyophilized oxidized alginate in PBS to the desired concentration.
-
Add calcium carbonate (CaCO3) to the oxidized alginate solution and mix thoroughly.
-
Add D-glucono-δ-lactone (GDL) to initiate the release of Ca2+ ions for crosslinking. A CaCO3 to GDL molar ratio of 0.5 is recommended to maintain a neutral pH.[4]
-
The solution will form a hydrogel in situ. The gelation time can be controlled by varying the concentration of GDL.
-
Synthesis of Oxidized Alginate Hydrogel.
Protocol 2: Cell Seeding and Encapsulation in Hydrogels
This protocol provides a general method for encapsulating cells within the prepared hydrogel.
Materials:
-
Sterile oxidized alginate solution
-
Sterile calcium carbonate suspension
-
Sterile GDL solution
-
Cell suspension at a desired density (e.g., 1 x 10^6 cells/mL)
-
Cell culture medium
Procedure:
-
Prepare the cell suspension in the culture medium.
-
Gently mix the cell suspension with the sterile oxidized alginate solution.
-
Add the sterile calcium carbonate suspension to the cell-alginate mixture and mix gently but thoroughly.
-
Initiate gelation by adding the sterile GDL solution.
-
Quickly cast the mixture into the desired shape (e.g., in a culture plate or as an injectable).
-
Allow the hydrogel to crosslink completely at 37°C.
-
Add culture medium to the solidified cell-laden hydrogel and incubate under standard cell culture conditions.
Cell Encapsulation Workflow.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the viability of cells encapsulated within the hydrogel using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
Materials:
-
Cell-laden hydrogels
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well plate
-
Plate reader
Procedure:
-
Culture the cell-laden hydrogels for the desired time points.
-
At each time point, transfer the hydrogels to a new multi-well plate.
-
Add MTT solution to each well at a 1:10 dilution with culture medium.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT solution and add DMSO or a suitable solubilization solution to dissolve the formazan crystals.
-
Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution.
-
Transfer 100 µL of the solution from each well to a 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is proportional to the absorbance and can be compared across different experimental groups.
Protocol 4: Gene Expression Analysis by Real-Time PCR (RT-PCR)
This protocol outlines the steps for analyzing the expression of genes related to tissue regeneration (e.g., cartilage-specific markers like Collagen II and Aggrecan) in cells cultured within the hydrogels.[7][8]
Materials:
-
Cell-laden hydrogels
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the cell-laden hydrogels in TRIzol reagent.
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and gene-specific primers (e.g., for Collagen II, Aggrecan, SOX-9, and a housekeeping gene like GAPDH).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
-
Signaling Pathways
The degradation of this compound-based hydrogels can release oligosaccharides that interact with cell surface receptors, such as CD44, to modulate cell behavior. This interaction can trigger intracellular signaling cascades that influence cell proliferation, differentiation, and matrix production, which are crucial for tissue regeneration.[9][10][11]
Signaling by HA Oligosaccharides.
Conclusion
This compound and its analogues are versatile biomaterials with significant potential in tissue engineering. The ability to form biocompatible, biodegradable, and injectable hydrogels makes them excellent candidates for scaffolds that can support and guide tissue regeneration. The protocols and data presented here provide a foundation for researchers to explore the applications of these promising materials in their own studies. Further research will continue to elucidate the specific interactions of this compound with cells and tissues, paving the way for novel therapeutic strategies in regenerative medicine.
References
- 1. The Characterization of Scaffolds Based on Dialdehyde Chitosan/Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Hyaluronic Acid-Based Dynamic Hydrogels for Cartilage Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioactivity of Low Molecular Weight Alginate Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low molecular weight alginate oligosaccharides (AOS) are degradation products of alginate, a natural polysaccharide found in brown seaweed.[1][2][3] Due to their lower molecular weight, AOS exhibit improved water solubility and bioavailability compared to high molecular weight alginates.[4] These oligosaccharides have garnered significant attention in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and antimicrobial properties, making them promising candidates for therapeutic and nutraceutical applications.[1][4][5]
This document provides a comprehensive overview of the bioactivity of AOS, presenting quantitative data, detailed experimental protocols for assessing their efficacy, and visualizations of the key signaling pathways involved in their mechanism of action.
I. Bioactivities of Low Molecular Weight Alginate Oligosaccharides
Alginate oligosaccharides exhibit a range of biological effects that are influenced by their structural characteristics, such as molecular weight, degree of polymerization (DP), and the ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) residues.[1][6]
Antioxidant Activity
AOS have demonstrated significant free radical scavenging capabilities. Their antioxidant activity is inversely correlated with their molecular weight, with lower molecular weight AOS showing higher efficacy.[1][7] The mechanism of action is believed to involve hydrogen abstraction from the carbon-bonded hydrogen atoms to neutralize free radicals.[7]
Table 1: Antioxidant Activity of Alginate Oligosaccharides
| Alginate/Oligosaccharide Source & Type | Assay | IC50 Value (µg/mL) | Reference |
| Ericaria crinita alginate | DPPH | 505 | [2] |
| Cystoseira barbata alginate | DPPH | ~150 | [2] |
| Alginate (Mw = 4.49 x 10³ g/mol ) | DPPH | 190 | [2] |
| Alginate/Lignin Polymer | α-glucosidase inhibition | 50.56 | [8] |
| Sargassum sp. Alginate Oligosaccharides | DPPH | 178,377 ppm | [3] |
Anti-inflammatory and Immunomodulatory Activity
AOS can modulate the immune response, exhibiting both pro-inflammatory and anti-inflammatory effects depending on their structure and the cellular context.[4] Guluronate oligosaccharides (GOS) have been shown to activate macrophages and induce the production of cytokines such as TNF-α, IL-1β, and IL-6 through the activation of Toll-like receptor 4 (TLR4) and subsequent signaling pathways like NF-κB and MAPKs.[1][4][6] Conversely, AOS prepared by oxidative degradation can suppress the production of these inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages.[4][6]
Table 2: Anti-inflammatory and Immunomodulatory Effects of Alginate Oligosaccharides
| AOS Type & Concentration | Cell Line | Effect | Signaling Pathway | Reference |
| Guluronate Oligosaccharides (GOS) (1 mg/mL) | RAW264.7 | Increased NO and TNF-α production | TLR4/Akt/NF-κB, MAPK | [4] |
| GOS prepared by oxidative degradation (1 mg/mL) | RAW264.7 | Suppressed LPS-induced NO, PGE2, ROS, TNF-α, IL-1β, IL-6 | Inhibition of LPS binding to TLR4 | [4][6] |
| AOS (50-500 µg/mL) | BV2 microglia | Inhibited LPS-activated synthesis of TNF-α, IL-6, IL-1β | - | [7] |
| Sodium Alginate (3 mg/mL) | RAW264.7 | Induced production of IL-1β, IL-6, IL-12, TNF-α | NF-κB | [4] |
Antimicrobial and Antibiofilm Activity
AOS have demonstrated antimicrobial activity against a range of bacteria, including multi-drug resistant strains.[9] They can inhibit bacterial growth, disrupt biofilm formation, and potentiate the efficacy of conventional antibiotics.[10][11][12] The mechanism of action is thought to involve the disruption of calcium-DNA binding within the biofilm matrix and dysregulation of quorum sensing.[9]
Table 3: Antimicrobial and Antibiofilm Activity of Alginate Oligosaccharides
| AOS Type & Concentration | Target Microorganism | Effect | Reference |
| OligoG (>85% guluronate, DPn 19) | Pseudomonas aeruginosa | Dose-dependent reduction in biofilm formation | [9] |
| OligoG (6%) | P. aeruginosa (non-mucoid & mucoid) | 1-2 fold reduction in MIC of azithromycin | [9] |
| AOS (2-16%) | Group B Streptococcus V | Significant decrease in bacterial growth | [10] |
| AOS (8% and 16%) | Staphylococcus aureus wood 46 | Prevention of biofilm formation | [10] |
| OligoG CF-5/20 (≥2%) | P. aeruginosa | Dose-dependent biofilm disruption | [11] |
II. Experimental Protocols
Preparation of Low Molecular Weight Alginate Oligosaccharides
AOS can be prepared from high molecular weight alginate through various methods, including acid hydrolysis, enzymatic degradation, and oxidative degradation.[4]
Protocol: Acid Hydrolysis of Alginate
-
Dissolve sodium alginate in 80% H2SO4 at 20°C and hydrolyze for 18 hours.
-
Add 1 mol/L H2SO4 and continue hydrolysis at 100°C for 5 hours.
-
Neutralize the solution with CaCO3.
-
Use ion-exchange chromatography to elute the oligosaccharides.
(Note: This is a general protocol, and specific conditions may need to be optimized based on the desired molecular weight and composition of the final product.)
Antioxidant Activity Assays
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol (e.g., 20 mg/mL).[13]
-
Prepare a series of dilutions of the AOS sample.
-
In a 96-well microplate, add 50 µL of each AOS dilution.
-
Add 90 µL of methanol to each well.[13]
-
Add 60 µL of the DPPH working solution to each well and mix.[13]
-
Incubate the plate in the dark at 37°C for 10-30 minutes.[12][13]
-
Measure the absorbance at 517 nm using a microplate reader.[13]
-
Use a suitable standard antioxidant (e.g., ascorbic acid or Trolox) as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
Anti-inflammatory Activity Assay in Macrophages
Protocol: Measurement of Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Culture RAW264.7 murine macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of AOS for 2 hours.[14]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[14]
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure cell viability using an MTT or CCK-8 assay to ensure that the observed effects are not due to cytotoxicity.[14]
Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a standardized inoculum of the target bacterial strain (e.g., 5 x 10^5 CFU/mL).[15]
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the AOS in a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria and broth only) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.[15]
-
The MIC is defined as the lowest concentration of AOS at which there is no visible bacterial growth.[15]
III. Signaling Pathways
The biological activities of alginate oligosaccharides are mediated through their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are central to the immunomodulatory and anti-inflammatory effects of AOS.
NF-κB Signaling Pathway
AOS, particularly guluronate oligosaccharides, can activate the NF-κB signaling pathway, primarily through Toll-like receptor 4 (TLR4).[1][4] This activation leads to the transcription of genes encoding pro-inflammatory cytokines.
Caption: AOS-induced NF-κB signaling pathway.
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade activated by AOS.[4] This pathway involves a series of protein kinases that ultimately regulate the expression of genes involved in inflammation and other cellular processes.
Caption: AOS-activated MAPK signaling cascade.
IV. Conclusion
Low molecular weight alginate oligosaccharides represent a versatile class of bioactive molecules with significant potential in drug development and as functional food ingredients. Their antioxidant, anti-inflammatory, and antimicrobial properties, coupled with their favorable safety profile, make them an attractive area for further research and development. The protocols and data presented in these application notes provide a foundation for researchers to explore and harness the therapeutic potential of these marine-derived compounds. Further investigation into the structure-activity relationships and the elucidation of their mechanisms of action will be crucial for the development of targeted and effective AOS-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. Alginate from Ericaria crinita Possesses Antioxidant Activity and Attenuates Systemic Inflammation via Downregulation of Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory activity of guluronate oligosaccharides obtained by oxidative degradation from alginate in lipopolysaccharide-activated murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activities, Anticancer Activity, Physico-Chemistry Characteristics, and Acute Toxicity of Alginate/Lignin Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Antimicrobial Activities of Alginate and Chitosan Oligosaccharides Against Staphylococcus aureus and Group B Streptococcus [frontiersin.org]
- 11. A Low-Molecular-Weight Alginate Oligosaccharide Disrupts Pseudomonal Microcolony Formation and Enhances Antibiotic Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming Drug Resistance with Alginate Oligosaccharides Able To Potentiate the Action of Selected Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Oligosaccharides
Welcome to the technical support center for oligosaccharide analysis by HPLC. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the HPLC separation of oligosaccharides.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Question: My chromatogram shows broad or tailing peaks for my oligosaccharide standards. What is the likely cause and how can I fix it?
-
Answer: Peak broadening or tailing can be caused by several factors. A common reason is the injection of too much sample, leading to column overload. Try diluting your sample and reinjecting.[1] Another possibility is that your sample is not fully dissolved in a solvent compatible with the initial mobile phase. For optimal peak shape, the sample should be dissolved in the starting mobile phase or a solvent with a similar or weaker elution strength.[1] For Hydrophilic Interaction Liquid Chromatography (HILIC), dissolving solid oligosaccharide samples in water and then adding an equal volume of acetonitrile can improve peak separation.[2]
-
Question: I am observing split peaks for a single oligosaccharide standard. What could be causing this?
-
Answer: Peak splitting is often due to "anomer separation," where the α and β anomers of a reducing sugar are resolved on the column.[2] To address this, you can try increasing the column temperature, for instance to 60°C, which can accelerate the conversion rate between anomers, causing them to elute as a single peak.[2] Alternatively, using a basic solvent in your mobile phase can also help suppress anomer separation.[2]
Issue 2: High Backpressure
-
Question: The backpressure in my HPLC system is unusually high. What are the common causes and how can I troubleshoot this?
-
Answer: High backpressure is a frequent issue in HPLC. Start by checking for blockages in the system. If you are using a guard column, it may be fouled and need replacement.[3] Similarly, in-line filters can become clogged and cause a significant pressure increase.[4] You can try disconnecting the filter to see if the pressure drops.[4] If the pressure is still high with the column removed, the issue may be with the pump system itself.[4] It is also important to ensure your sample is free of particulate matter by filtering it through a 0.45 µm filter before injection.[3]
Issue 3: Inconsistent Retention Times
-
Question: My retention times are shifting between runs. What could be the reason for this variability?
-
Answer: Unstable retention times can be caused by a few factors. One common reason, particularly in HILIC, is insufficient column equilibration.[5] HILIC columns can take a significant amount of time to equilibrate compared to reversed-phase columns. It is recommended to have at least seven column volumes of the initial mobile phase pass through the column to ensure it is properly re-equilibrated between injections.[5] Changes in mobile phase composition, even minor ones, can also lead to shifts in retention. Ensure your mobile phase is prepared consistently and is well-mixed.[6] Additionally, temperature fluctuations can affect retention, so using a column thermostat is recommended for reproducible results.[6]
Issue 4: Analyte Loss and Poor Recovery
-
Question: I am experiencing low recovery for my larger oligosaccharides (DP6 and higher). What could be the cause?
-
Answer: For larger oligosaccharides, analyte loss can occur due to adsorption to the metal surfaces of the HPLC system and column.[7] This can lead to lower and inconsistent responses, as well as carry-over between injections.[7] Using columns and systems with hybrid surface technologies, which create a barrier between the sample and the metal surfaces, can effectively mitigate this issue.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in oligosaccharide HPLC separation.
Data and Methodologies
Column Selection and Performance
The choice of HPLC column is critical for successful oligosaccharide separation. Different column chemistries are suited for different types of oligosaccharides and separation modes.
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism | Best Suited For | Typical Mobile Phase |
| HILIC | Amide, Amino, or other polar functional groups | Hydrophilic Interaction | General oligosaccharides, especially larger ones (high DP). Good for fluorescently labeled glycans.[2][5] | Acetonitrile/Water gradient.[2] Often with additives like ammonium formate.[5] |
| Ligand Exchange | Polymer-based resin with metal cations (e.g., Ca2+, Pb2+) | Ligand Exchange, Size Exclusion | Mono-, di-, and tri-saccharides; sugar alcohols.[3][8] | Typically pure water.[8] |
| Amine-Bonded | Amino groups bonded to a silica support | Normal Phase / Anion Exchange | Neutral oligosaccharides, which elute in order of increasing size.[9] | Acetonitrile/Water gradient.[9] |
| Porous Graphitized Carbon (PGC) | Graphitized Carbon | Reversed-Phase and Polar Interactions | Isomeric oligosaccharides. | Acetonitrile/Water gradient with additives like formic acid or TFA. |
Mobile Phase Optimization
Optimizing the mobile phase is key to achieving good resolution. For HILIC separations, a gradient of increasing water content in acetonitrile is typically used.[9]
| Parameter | Recommendation | Rationale |
| Organic Solvent | Acetonitrile | Promotes hydrogen bonding between oligosaccharides and the stationary phase.[9] |
| Aqueous Solvent | Ultrapure Water | Disrupts hydrogen bonding to elute the oligosaccharides.[9] |
| Additive (for HILIC) | Ammonium Formate (50-100 mM, pH 4.4-4.5) | High solubility in acetonitrile, keeps acidic glycans charged for better separation, and is gentle on silica-based columns.[5] |
| Gradient | Start with high acetonitrile concentration and gradually increase water content. | Elutes oligosaccharides in order of increasing size/hydrophilicity.[9] |
Experimental Protocols
Protocol 1: General Sample Preparation for Oligosaccharides
This protocol outlines the basic steps for preparing oligosaccharide samples for HPLC analysis.
-
Dissolution: If starting with a solid sample, dissolve the oligosaccharides in ultrapure water to create a stock solution.[2]
-
Dilution: Dilute the stock solution to the desired concentration (e.g., 1 mg/mL as a starting point) using a solvent that is compatible with the initial mobile phase conditions.[1] For HILIC, after dissolving in water, add an equal amount of acetonitrile to the sample solution.[2]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[3]
-
Storage: Store the prepared samples at 2-8°C until ready for injection.
Protocol 2: HILIC Separation of Neutral Oligosaccharides
This protocol provides a general methodology for separating neutral oligosaccharides using a HILIC column.
-
Column: Use a HILIC column, such as one with an amide-bonded stationary phase (e.g., 2.1 x 150 mm, 2.5 µm).[7]
-
Mobile Phase A: Prepare a solution of 100 mM ammonium formate in ultrapure water, adjusted to pH 4.5.[5]
-
Mobile Phase B: 100% Acetonitrile.[5]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 80% B) for at least 7-10 column volumes before the first injection.[5]
-
Gradient Elution:
-
Start with a high concentration of Mobile Phase B (e.g., 75-80%).
-
Over 30-40 minutes, run a linear gradient to decrease the concentration of Mobile Phase B (e.g., to 50-60%).
-
Include a wash step with a lower concentration of B to elute any strongly retained compounds.
-
Return to the initial mobile phase conditions and re-equilibrate for 7-10 column volumes before the next injection.
-
-
Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40°C, to ensure reproducible retention times.[2]
-
Detection: Use an appropriate detector, such as a fluorescence detector (for labeled oligosaccharides) or an evaporative light scattering detector (ELSD) for unlabeled compounds.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. shodex.com [shodex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. lcms.cz [lcms.cz]
- 8. chromtech.com [chromtech.com]
- 9. Oligosaccharide Analysis Services - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing D-Hexamannuronic Acid Yield from Alginate
Welcome to the technical support center for the production of D-Hexamannuronic acid (D-mannuronic acid) from alginate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions during their experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during the extraction and hydrolysis of alginate to produce D-mannuronic acid.
Issue 1: Low Yield of D-Mannuronic Acid
Q: I am experiencing a significantly lower than expected yield of D-mannuronic acid from my alginate sample. What are the potential causes and how can I improve the yield?
A: Low yields of D-mannuronic acid can stem from several factors related to the hydrolysis method and the alginate source itself. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrolysis: The glycosidic bonds in alginate can be resistant to hydrolysis.[1] It is crucial to optimize the hydrolysis conditions to ensure complete breakdown of the polymer into its monomeric units.
-
Acid Hydrolysis: The choice of acid, its concentration, reaction time, and temperature are critical.[2] Formic acid (95%) at 110°C for 10 hours has been shown to be effective.[3] Incomplete hydrolysis is a common issue with acid hydrolysis of alginate.[1]
-
Enzymatic Hydrolysis: The efficiency of enzymatic hydrolysis depends on the specific alginate lyase used, its concentration, pH, temperature, and the presence of any inhibitors. Ensure the enzyme you are using is active and the reaction conditions are optimal. Alginate lyases degrade alginate through a β-elimination mechanism.[4]
-
-
Alginate Source and Composition: The ratio of D-mannuronic acid (M) to L-guluronic acid (G) in your alginate source significantly impacts the potential yield of D-mannuronic acid.[2] Alginates from different species of brown algae have varying M/G ratios.[6]
-
Purification Losses: Significant amounts of the product can be lost during purification steps. Optimize your purification protocol to minimize these losses.
Issue 2: Difficulty in Separating D-Mannuronic Acid from L-Guluronic Acid
Q: I am struggling to efficiently separate D-mannuronic acid from L-guluronic acid after hydrolysis. What methods can I use?
A: The separation of D-mannuronic acid and L-guluronic acid, which are C-5 epimers, can be challenging. A common and effective method is fractional precipitation based on their different solubilities at a specific pH.
A well-established protocol involves adjusting the pH of the solution containing the mixture of homopolymeric fractions to approximately 2.85.[7] At this pH, polyguluronic acid is insoluble and precipitates, while polymannuronic acid remains soluble.[7] The soluble fraction containing the polymannuronate can then be collected by centrifugation.[7] This process can be repeated to increase the purity of the fractions.[7]
Issue 3: Inconsistent Results Between Batches
Q: My D-mannuronic acid yield varies significantly between different experimental batches, even when I follow the same protocol. What could be causing this inconsistency?
A: Inconsistent results can be frustrating and can often be traced back to subtle variations in starting materials or experimental conditions. Here are some factors to consider:
-
Variability in Alginate Source: The composition of alginate, particularly the M/G ratio, can vary depending on the species of seaweed, the season of harvest, and even the specific part of the plant it was extracted from.[6] Using a well-characterized and consistent source of alginate is crucial for reproducible results.
-
Precise Control of Reaction Parameters: Minor fluctuations in temperature, pH, reaction time, and reagent concentrations can have a significant impact on both the hydrolysis efficiency and the extent of monosaccharide degradation. Ensure that all parameters are tightly controlled and accurately measured for each experiment.
-
Water Quality: The presence of certain ions in the water used for preparing solutions can potentially interfere with the hydrolysis or purification steps. Using deionized or distilled water is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for producing D-mannuronic acid from alginate?
A1: The two primary methods for depolymerizing alginate to obtain D-mannuronic acid are chemical hydrolysis and enzymatic hydrolysis.
-
Chemical Hydrolysis: This typically involves the use of acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), or formic acid to break the glycosidic bonds.[1][3][8] Oxidative degradation using agents like hydrogen peroxide is another chemical method.[8]
-
Enzymatic Hydrolysis: This method utilizes enzymes called alginate lyases, which specifically cleave the glycosidic bonds in alginate.[4][9] This approach is often preferred due to its high specificity and milder reaction conditions, which can minimize the degradation of the target product.[10]
Q2: Which acid is best for the hydrolysis of alginate?
A2: Recent studies suggest that formic acid is a highly effective acid for alginate hydrolysis.[11] Optimal conditions have been reported as 95% formic acid at 110°C for 10 hours, which resulted in stable hydrolysis with high recovery and low destruction of monosaccharides.[3] While other acids like sulfuric acid and trifluoroacetic acid are also used, they may lead to lower recovery rates.[11]
Q3: What are the advantages of using enzymatic hydrolysis over acid hydrolysis?
A3: Enzymatic hydrolysis offers several advantages over traditional acid hydrolysis:
-
High Specificity: Alginate lyases can be specific for the M-blocks or G-blocks within the alginate chain, allowing for more targeted degradation.[12][13]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at moderate temperatures and pH levels, which minimizes the degradation of the resulting monosaccharides.[10]
-
Environmentally Friendly: Enzymatic methods are generally considered more environmentally friendly as they avoid the use of harsh acids.[9]
Q4: How can I monitor the progress of the alginate hydrolysis reaction?
A4: The progress of the hydrolysis reaction can be monitored by measuring the release of reducing sugars or by using chromatographic techniques. A common method is to use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) to quantify the released D-mannuronic acid and L-guluronic acid.[2]
Quantitative Data Summary
The following tables summarize quantitative data on the yield of D-mannuronic acid and related products from alginate under different hydrolysis conditions.
Table 1: Comparison of Hydrolysis Yields from Different Methods
| Hydrolysis Method | Alginate Source | Product | Yield | Reference |
| Acid Hydrolysis (HCl) | Sodium Alginate | Oligomers | 28.1% | [8] |
| Oxidation (H₂O₂) | Sodium Alginate | Oligomers | 87% | [8] |
| Acid Hydrolysis (HCl) | Sodium Alginate | M-rich fraction | 18.2% | [8] |
| Acid Hydrolysis (HCl) | Grindsted® Alginate FD 170 | Polymannuronate | 27-37% | [8] |
| Enzymatic Hydrolysis (AlyM2) | Sodium Alginate | Trisaccharides | 588.4 mg/g | [9] |
Table 2: Recovery of Uronic Acids under Optimized Acid Hydrolysis
| Uronic Acid | Recovery Rate | Hydrolysis Conditions | Reference |
| D-Mannuronic Acid | 80.9% | 3h with 80% H₂SO₄ at 30°C, then 2h with 2N H₂SO₄ at 100°C | [5] |
| L-Guluronic Acid | 62.8% | 3h with 80% H₂SO₄ at 30°C, then 2h with 2N H₂SO₄ at 100°C | [5] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Alginate for D-Mannuronic Acid Enrichment
This protocol is adapted from the methodology described by Falkeborg et al. and provides a method for the partial acid hydrolysis of sodium alginate to obtain mannuronate-rich fractions.[7][8]
Materials:
-
Sodium alginate
-
Distilled water
-
3 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Prepare a 1% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water and stirring for 24 hours.[8]
-
To 300 mL of the sodium alginate solution, add 9 mL of 3 M HCl to hydrolyze the heteropolymeric fractions.[8]
-
Heat the solution in a water bath at 100°C for 2 hours and then cool to room temperature.[7]
-
Centrifuge the solution at 10,000 x g for 20 minutes.[7]
-
Neutralize the precipitate with 1 M NaOH. This sample contains a mixture of mannuronic and guluronic acid homopolymeric fractions.[7]
-
To separate the mannuronate-rich fraction, adjust the pH of the solution to 2.85 ± 0.05 with 1 M HCl. At this pH, polyguluronate will precipitate.[7]
-
Centrifuge the sample at 10,000 x g for 15 minutes.[7]
-
Collect the supernatant, which contains the soluble mannuronate-rich fraction, and neutralize it with 1 M NaOH.[7]
-
(Optional) For higher purity, repeat the pH adjustment, centrifugation, and neutralization steps.[7]
-
Precipitate the mannuronate-rich fraction using ethanol (ethanol:fraction ratio of 2:1, v/v).[7]
-
Wash the precipitate with ethanol and dry at 30°C for 20 hours.[7]
Protocol 2: Optimized Acid Hydrolysis using Formic Acid
This protocol is based on the findings of a study that identified formic acid as an optimal hydrolyzing agent.[3]
Materials:
-
Alginate sample
-
95% Formic acid
Procedure:
-
Place 25 mg of alginate in a suitable reaction vessel (e.g., an ampoule).[3]
-
Add 5 mL of 95% formic acid.[3]
-
Heat the reaction at 110°C for 10 hours.[3]
-
After hydrolysis, cool the sample to room temperature.[3]
-
The resulting hydrolysate can then be prepared for analysis, for example, by neutralization and derivatization for HPLC analysis.[3]
Visualizations
Caption: Workflow for Acid Hydrolysis of Alginate to Enrich D-Mannuronic Acid.
Caption: Key Factors Influencing the Yield of D-Mannuronic Acid from Alginate.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. 2.2.1. Preparation of Alginate Oligosaccharides by Acid Hydrolysis [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Alginate Lyase Engineering for Efficient Conversion of Alginate to Value‐Added Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannuronate-specific alginate lyase - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Oligosaccharides by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of oligosaccharides using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of oligosaccharides via column chromatography.
Issue 1: High Column Backpressure
Question: My column backpressure is significantly higher than usual. What are the potential causes and how can I resolve this?
Answer: High backpressure is a common issue in column chromatography and can stem from several factors. Systematically identifying the source is key to resolving the problem.
Possible Causes and Solutions:
| Potential Cause | Solution |
| Blocked Column Frit | Disconnect the column and run the pump to see if the pressure returns to normal. If the column is the source, try back-flushing it at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced. |
| Contaminated Guard Column | Replace the guard column. |
| Precipitation of Sample or Buffer in the Column | Ensure your sample is fully dissolved and filtered before injection. Check the solubility of your buffers at the concentrations and temperatures used. If precipitation is suspected, flush the column with a strong, compatible solvent. |
| Clogged Tubing or Fittings | Systematically disconnect components (injector, detector) to isolate the blockage. Clean or replace the clogged part. |
| High Mobile Phase Viscosity | This can occur at lower temperatures or with certain solvent compositions. Ensure your mobile phase is properly degassed and consider warming the column if appropriate for the stationary phase. |
Troubleshooting Flowchart for High Backpressure:
Caption: A decision tree for troubleshooting high column backpressure.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Question: My chromatogram shows poor peak shapes, such as tailing, fronting, or broad peaks. What could be causing this and how can I improve it?
Answer: Peak shape is a critical indicator of chromatographic performance. Deviations from a symmetrical Gaussian peak can indicate a variety of issues.
Possible Causes and Solutions for Poor Peak Shape:
| Peak Shape Issue | Potential Cause | Solution |
| Tailing Peaks | Secondary Interactions: Unwanted interactions between the oligosaccharide and the stationary phase (e.g., with residual silanols on silica-based columns). | Add a competitor to the mobile phase (e.g., a small amount of a similar, but non-interfering, compound). Adjust the mobile phase pH or ionic strength. |
| Column Overload: Injecting too much sample. | Reduce the sample concentration or injection volume. | |
| Column Degradation: Void formation or channel creation in the column bed. | Replace the column. Consider using a guard column to extend column lifetime. | |
| Fronting Peaks | Column Overload: More common in certain types of chromatography when the sample concentration is too high. | Dilute the sample or decrease the injection volume. |
| Poor Sample Solubility: Sample precipitating at the head of the column. | Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. | |
| Broad Peaks | Large Dead Volume: Excessive tubing length or poorly made connections. | Minimize tubing length and ensure all fittings are properly tightened. |
| High Sample Viscosity: A highly viscous sample will not load onto the column in a narrow band. | Dilute the sample in the mobile phase. | |
| Slow Mass Transfer: The kinetics of interaction between the oligosaccharide and the stationary phase are slow. | Decrease the flow rate. | |
| Anomer Separation: For reducing sugars, α and β anomers may separate, leading to peak splitting or broadening.[1] | Increase the column temperature (e.g., to 60 °C) or use a basic mobile phase (e.g., 0.1% aqueous ammonium solution) to accelerate anomer interconversion.[1] |
Issue 3: Sample Loss or Degradation
Question: I am experiencing low recovery of my oligosaccharide sample after purification. What could be the reasons for this sample loss or potential degradation?
Answer: Low recovery can be due to either irreversible adsorption to the stationary phase or chemical degradation of the oligosaccharide during the purification process.
Possible Causes and Solutions for Sample Loss/Degradation:
| Problem | Potential Cause | Solution |
| Irreversible Adsorption | Strong Interaction with Stationary Phase: Highly polar or charged oligosaccharides can bind very strongly to certain stationary phases. | Choose a different stationary phase with lower affinity for your sample. Modify the mobile phase to reduce interaction strength (e.g., increase ionic strength in ion-exchange chromatography). |
| Adsorption to Metal Surfaces: Oligosaccharides, particularly those with a higher degree of polymerization, can adsorb to the metal surfaces of the HPLC system.[2] | Use a system with hybrid surface technology (MaxPeak High Performance Surface) to mitigate metal interactions.[2] | |
| Degradation | Acid Hydrolysis: The glycosidic linkages of some oligosaccharides are susceptible to cleavage under acidic conditions, which can be present in some mobile phases (e.g., those containing trifluoroacetic acid).[3] | Use a less acidic mobile phase if your oligosaccharide is acid-labile. If an acidic modifier is necessary, use it at the lowest effective concentration and keep the sample exposure time to a minimum. |
| Thermal Degradation: Some oligosaccharides may be unstable at elevated temperatures used to improve peak shape.[4] | Optimize the column temperature to a point where peak shape is acceptable without causing significant degradation. | |
| Contaminants in Stationary Phase: Impurities in the stationary phase, such as those in microcrystalline cellulose, can leach into the fractions and affect the final product.[5] | Wash the stationary phase extensively with the mobile phase range to be used before loading the sample.[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of column chromatography is best for my oligosaccharide sample?
A1: The choice of chromatography mode depends on the properties of your oligosaccharide mixture.
-
Size-Exclusion Chromatography (SEC): Separates based on size. Ideal for desalting or separating oligosaccharides with a significant size difference.[1]
-
Ion-Exchange Chromatography (IEC): Separates based on charge. Suitable for charged oligosaccharides, such as sialylated or phosphorylated glycans.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates based on polarity. It is a powerful technique for separating larger oligomers and provides better resolution than SEC for these molecules.[7]
-
Normal-Phase Chromatography: Also separates based on polarity, often using amine-bonded stationary phases.[8]
-
Porous Graphitized Carbon (PGC) Chromatography: Offers unique selectivity for separating isomers and both neutral and acidic oligosaccharides.[9]
-
Activated Charcoal Chromatography: A classic method for desalting and separating oligosaccharides based on size, with larger oligosaccharides binding more strongly.[10]
Selection of Chromatography Mode based on Oligosaccharide Properties:
Caption: Logic for selecting the appropriate chromatography mode.
Q2: How do I choose the right stationary and mobile phases?
A2: The selection of stationary and mobile phases is crucial for successful separation.
| Chromatography Mode | Common Stationary Phases | Typical Mobile Phases |
| Size-Exclusion (SEC) | Dextran-based (e.g., Sephadex), polyacrylamide, or silica-based materials with controlled pore sizes.[11] | Aqueous buffers (e.g., phosphate or Tris buffer with 100-150 mM NaCl to minimize ionic interactions).[1] |
| Ion-Exchange (IEC) | Resins with charged functional groups (e.g., quaternary ammonium for anion exchange, sulfopropyl for cation exchange).[12] | Aqueous buffers with a salt gradient (e.g., NaCl) for elution. The pH is controlled to ensure the desired charge on the oligosaccharide and stationary phase.[13] |
| HILIC | Silica, or polymer-based particles functionalized with polar groups (e.g., amide, diol).[7] | High concentration of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer. A gradient of increasing aqueous content is used for elution.[14] |
| Normal-Phase | Amine-bonded silica or polymer-based columns.[8] | Acetonitrile/water gradients, often with modifiers like acetic acid and triethylamine.[8] |
| Porous Graphitized Carbon (PGC) | Spherical, porous graphitic carbon.[9] | Acetonitrile/water gradients, sometimes with a low concentration of an acid (e.g., formic acid or trifluoroacetic acid) for charged oligosaccharides.[15] |
| Activated Charcoal | Activated carbon, often mixed with an inert support like celite. | Stepwise gradient of increasing ethanol concentration in water.[10] |
Q3: What are some general tips for sample preparation before column chromatography?
A3: Proper sample preparation is essential to protect the column and achieve good separation.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column frit.
-
Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. If a different solvent is used, it should ideally be weaker (less eluotropic) than the mobile phase.
-
Desalting: High salt concentrations in the sample can interfere with most chromatography modes (except SEC, which can be used for desalting). Desalting may be necessary before IEC, HILIC, or normal-phase chromatography.
-
Concentration: The sample should be concentrated enough for detection but not so concentrated that it causes column overload.
Experimental Protocols
This section provides detailed methodologies for key oligosaccharide purification techniques.
Protocol 1: Size-Exclusion Chromatography for Desalting and Fractionation
-
Column: Select a column with a fractionation range appropriate for the size of your oligosaccharides (e.g., a TSKgel SuperOligoPW column for oligosaccharides with molecular masses between 100 and 3000 Da).[11]
-
Mobile Phase: Prepare an aqueous buffer such as 50 mM ammonium acetate or phosphate buffer containing 150 mM NaCl. Degas the mobile phase thoroughly.
-
Equilibration: Equilibrate the column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the oligosaccharide mixture in the mobile phase and filter it through a 0.22 µm filter.
-
Injection: Inject a sample volume that is typically less than 2-5% of the total column volume for analytical separations to ensure good resolution.[1]
-
Elution: Elute the sample isocratically with the mobile phase. Larger oligosaccharides will elute first.
-
Fraction Collection: Collect fractions based on the detector response (e.g., refractive index or UV if derivatized).
-
Analysis: Analyze the collected fractions using techniques like mass spectrometry or HPAEC-PAD to determine their composition.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Choose a HILIC column with a polar stationary phase, such as an amide- or diol-bonded phase (e.g., Shodex Asahipak NH2P-50).[2]
-
Mobile Phase: Prepare mobile phase A (aqueous component, e.g., 100 mM ammonium formate, pH 4.5) and mobile phase B (organic component, e.g., acetonitrile).
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% B) for an extended period (at least 10-15 column volumes) to ensure the formation of a stable water layer on the stationary phase.
-
Sample Preparation: Dissolve the oligosaccharide sample in a solvent mixture that is similar to or weaker than the initial mobile phase (e.g., 70-80% acetonitrile). Filter the sample.
-
Injection: Inject the prepared sample.
-
Elution: Run a gradient of increasing mobile phase A to elute the oligosaccharides. A typical gradient might be from 90% B to 50% B over 30-60 minutes at a flow rate of 0.5-1.0 mL/min.
-
Fraction Collection and Analysis: Collect fractions and analyze as described for SEC.
Experimental Workflow for Oligosaccharide Purification:
Caption: A general experimental workflow for oligosaccharide purification.
References
- 1. Oligos Made Easy Part 5: Mastering Size Exclusion for Oligos [knauer.net]
- 2. Purification and identification of oligosaccharides from Cimicifuga heracleifolia Kom. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of fructooligosaccharides in an activated charcoal fixed bed column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion-Exchange Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. shodex.com [shodex.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Introducing porous graphitized carbon liquid chromatography with evaporative light scattering and mass spectrometry detection into cell wall oligosaccharide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. agilent.com [agilent.com]
- 15. research.wur.nl [research.wur.nl]
Technical Support Center: Oligosaccharide Quantification
This guide provides troubleshooting for common issues encountered during oligosaccharide quantification, helping researchers, scientists, and drug development professionals achieve accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Preparation & Labeling
Question: Why is my fluorescent labeling efficiency low, resulting in poor signal intensity?
Answer:
Low labeling efficiency is a frequent problem that can drastically reduce signal intensity.[1] The issue often stems from suboptimal reaction conditions, sample contamination, or inactive reagents. The most common labeling method, reductive amination (e.g., with 2-aminobenzamide, 2-AB), involves the reaction of a fluorescent tag with the aldehyde group of the glycan's free reducing sugar.[1][2]
Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Temperature: Ensure the reaction is performed at the optimal temperature, typically 60-65°C.[1][3][4] Inconsistent or incorrect temperatures can significantly slow down the reaction.
-
Reagent Concentration: The concentration of the labeling agent and the reducing agent (e.g., sodium cyanoborohydride) is critical. High yields are often achieved with a labeling agent concentration of 0.25 M or greater and a reducing agent concentration over 1 M.[3]
-
pH: The addition of an acid, like glacial acetic acid, is necessary to catalyze the reaction.[3] Ensure the pH is appropriate for the chosen labeling chemistry.
-
-
Check Sample Quality:
-
Contaminants: Salts, detergents, and other contaminants from upstream processing can interfere with the labeling reaction.[1] Ensure glycans are adequately purified before the labeling step.
-
Sample Integrity: Confirm that the glycans have a free reducing terminus. Alditols or glycans already conjugated will not react.[1]
-
Solubility: The glycan sample must be completely dissolved in the labeling mixture for the reaction to proceed efficiently.[1][4] Vortexing the sample after adding the reagent and again partway through the incubation can help ensure complete solubilization.[1]
-
-
Assess Reagent Stability:
Workflow for Troubleshooting Low Labeling Yield
Caption: Troubleshooting decision tree for low labeling yield.
Question: I'm observing loss of sialic acids during sample preparation. How can I prevent this?
Answer:
Sialic acids are notoriously labile and can be easily lost during sample preparation and analysis, particularly under acidic conditions or at elevated temperatures.[5][6][7][8] This leads to the detection of false, desialylated glycans and inaccurate quantification of sialylated species.[7]
Key Causes and Preventative Measures:
-
Acid-Catalyzed Hydrolysis: Standard protocols often use acids (e.g., trifluoroacetic acid, TFA) for labeling catalysis or sample cleanup.[5][7] Even dilute acids like 0.1% TFA can cause partial loss of sialic acids, with the effect worsening at higher temperatures (e.g., room temperature or 37°C vs. 4°C).[7]
-
High Temperatures: Incubation at high temperatures, even in mildly acidic solutions, significantly increases the rate of sialic acid loss.[7]
-
Chemical Derivatization: To provide a more robust solution, sialic acid residues can be chemically stabilized before analysis.
| Method | Description | Advantages | Disadvantages |
| Optimized Conditions | Minimizing time and temperature of acid exposure. | Simple, requires no extra reagents. | May not completely prevent loss. |
| Esterification/Amidation | Chemical modification to stabilize the carboxyl group of sialic acid.[7][8] | Highly effective at preventing loss.[7] Improves MS analysis.[8] | Requires additional reaction and purification steps. |
| Permethylation | Methylation of all free hydroxyl and carboxyl groups.[8] | Stabilizes sialic acids and improves MS ionization efficiency.[8][9] | Harsh conditions may degrade other modifications (e.g., O-acetyl groups).[7] |
Category 2: Chromatography & Detection
Question: How can I improve the resolution of co-eluting glycan peaks in my HILIC separation?
Answer:
Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard for separating labeled N-glycans.[10][11] However, co-elution of critical glycan pairs, especially those with similar sizes but different charge states, is a common challenge that complicates relative quantification, particularly with fluorescence detection (FLD).[10][12]
Troubleshooting Steps:
-
Optimize the HILIC Gradient:
-
Extend Gradient Time: A longer, shallower gradient can often improve the separation of closely eluting species.[10] This is the simplest first step but increases run time.
-
Adjust Mobile Phase Composition: The choice of mobile phase can influence selectivity. Modifying the organic solvent (typically acetonitrile) or the aqueous buffer composition might resolve critical pairs.
-
-
Select an Appropriate HILIC Column:
-
Stationary Phase Chemistry: Different HILIC columns have different stationary phases (e.g., amide, poly-hydroxy) that offer varying selectivities. A column with enhanced charge-group selectivity can improve the resolution between neutral and sialylated glycans.[10]
-
Particle Size and Column Dimensions: Using columns with smaller particle sizes (e.g., sub-2 µm) can increase efficiency and resolution.
-
-
Leverage Mass Spectrometry (MS) Detection:
-
Deconvolution: If co-elution cannot be resolved chromatographically, coupling the HILIC system to a mass spectrometer is a powerful solution. Even if peaks overlap in the FLD chromatogram, MS can distinguish the different glycoforms by their mass-to-charge ratio (m/z).[12]
-
Extracted Ion Chromatograms (XIC): Quantification can be performed by integrating the peak areas from the XICs of the individual glycoforms, providing accurate results even in cases of chromatographic co-elution.[12]
-
General HILIC-FLD/MS Workflow for N-Glycan Analysis
Caption: Workflow for N-glycan analysis using HILIC-FLD/MS.
Question: My mass spectrometry signal is noisy, unstable, or shows poor intensity. What should I check?
Answer:
Poor MS signal quality can arise from issues with the sample, the ionization source, or the instrument itself. Label-free quantification is particularly vulnerable to inaccuracies from run-to-run variability and matrix effects.[13]
Troubleshooting Steps:
-
Sample-Related Issues:
-
Contamination: Salts and buffers in the sample can suppress the ionization of glycans.[14][15] Ensure thorough desalting and purification before MS analysis.[15]
-
Concentration: Sample concentration must be optimized. Too dilute, and the signal will be weak; too concentrated, and ion suppression can occur.[16]
-
In-source Fragmentation: Acidic oligosaccharides are particularly prone to fragmenting within the ion source, which can complicate spectra and lead to incorrect quantification.[9] Derivatization (e.g., permethylation) can stabilize these residues.[9]
-
-
Ionization Source & Method:
-
Ionization Efficiency: Neutral oligosaccharides often have poor ionization efficiency.[9] The choice of ionization method (e.g., ESI vs. MALDI) and its parameters should be optimized for your specific analytes.[16] Chemical derivatization can also significantly improve ionization.[9]
-
Spray Stability (ESI): Check the stability of the electrospray. An irregular or absent spray, often caused by a clog, will lead to no signal.[17]
-
Matrix Quality (MALDI): For MALDI, ensure the matrix is correctly prepared and mixed with the sample to achieve good co-crystallization.
-
-
Instrument Performance:
-
Calibration: The mass spectrometer must be calibrated regularly with appropriate standards to ensure mass accuracy.[16] Incorrect calibration is a primary cause of mass errors.[16]
-
Tuning: Regularly tune the instrument to ensure it is operating at peak performance, checking the ion source, mass analyzer, and detector settings.[16]
-
System Contamination: Check for carryover from previous injections, which can create high background noise. Running additional blank injections between samples can help mitigate this.[17]
-
Category 3: Data Analysis & Quantification
Question: What is the best way to ensure accurate quantification and account for experimental variability?
Answer:
Achieving accurate and reproducible quantification requires correcting for variability introduced during sample preparation and analysis. The use of internal standards is a cornerstone of robust quantitative workflows.[18]
Comparison of Quantification Strategies:
| Strategy | Description | Pros | Cons |
| Relative Quantification (Label-free) | Compares the signal intensities of glycans across different runs without an internal standard.[13] | Simple, requires minimal sample prep.[13] | Prone to inaccuracies from matrix effects, run-to-run variability, and sample handling differences.[9][13] |
| External Standards | A calibration curve is generated using known concentrations of glycan standards run separately from the samples. | Straightforward for specific, known glycans. | Does not account for sample-specific matrix effects or variability in sample preparation steps (e.g., glycan release, cleanup). |
| Internal Standards | A known amount of a standard is added to each sample before processing. | Corrects for variability in sample handling, injection volume, and instrument response.[9][18] Improves method robustness.[18] | Requires a suitable standard that does not interfere with endogenous analytes. |
Types of Internal Standards:
-
Free Oligosaccharide Standards: A non-endogenous oligosaccharide (e.g., maltoheptaose) is added to the sample after glycan release but before labeling.[19]
-
Use Case: Corrects for variability in labeling, purification, and LC-MS analysis.
-
Limitation: Does not account for inconsistencies in the enzymatic cleavage (glycan release) step.[19]
-
-
Glycoprotein Internal Standard: A non-endogenous glycoprotein is added to the sample before the glycan release step.[19]
-
Use Case: This is a more comprehensive standard as it accounts for the efficiency and variability of the enzymatic release step in addition to all downstream processing steps.[19] For example, horseradish peroxidase (HRP) contains a unique xylosylated N-glycan that doesn't interfere with mammalian samples.[19]
-
-
Stable Isotope-Labeled (SIL) Standards: These are synthetic glycans identical to the target analytes but labeled with heavy isotopes (e.g., ¹³C).[18]
-
Use Case: Considered the "gold standard" for absolute quantification by MS.[18] They co-elute with the analyte and have nearly identical ionization efficiency, allowing for highly precise measurement.
-
Limitation: A specific SIL standard is required for each glycan to be quantified, which can be costly and complex for profiling large numbers of glycans.
-
Decision Logic for Choosing a Standard
Caption: Selecting an appropriate internal standard.
Experimental Protocols
Protocol: 2-Aminobenzamide (2-AB) Labeling of Released N-Glycans
This protocol is a generalized procedure for labeling purified N-glycans with 2-AB via reductive amination.
Materials:
-
Purified, dried glycan sample (up to 50 nmol).
-
2-AB Labeling Solution: 2-aminobenzamide and sodium cyanoborohydride dissolved in a solution of 30% acetic acid in DMSO. (Note: Commercial kits are widely available and recommended for consistency[1][4]).
-
Heating block or oven set to 65°C.
-
Acetonitrile.
-
Deionized water.
-
SPE cartridges for cleanup (e.g., HILIC-based).
Procedure:
-
Reagent Preparation: Prepare the 2-AB labeling solution according to the manufacturer's protocol immediately before use.[4] The solution is often light-sensitive.[4]
-
Reconstitution: Add the labeling solution to the dried glycan sample. Vortex thoroughly to ensure the glycans are completely dissolved.[1]
-
Incubation: Tightly seal the reaction vial and incubate at 65°C for 2-3 hours.[1][4] To prevent incomplete solubilization, it is good practice to remove the vial after 30 minutes, vortex again, and return it to the heat.[1]
-
Post-Labeling Cleanup: After incubation, the excess 2-AB label must be removed. This is typically achieved using a solid-phase extraction (SPE) cleanup protocol.
-
Add acetonitrile to the sample mixture.
-
Apply the mixture to a pre-conditioned HILIC SPE cartridge. The labeled glycans will bind to the stationary phase.
-
Wash the cartridge with a high percentage of acetonitrile to remove the excess hydrophobic 2-AB label.
-
Elute the purified, labeled glycans with deionized water or a low-percentage acetonitrile solution.
-
-
Final Preparation: Dry the eluted sample and reconstitute in the appropriate solvent for HILIC-FLD/MS analysis. Store labeled glycans at -20°C in the dark.[4]
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Food glycomics: Dealing with unexpected degradation of oligosaccharides during sample preparation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sialic acid derivatization for glycan analysis by mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromacademy.com [chromacademy.com]
- 12. Quantitative N-Glycan Profiling of Therapeutic Monoclonal Antibodies Performed by Middle-Up Level HILIC-HRMS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Fast and Sensitive Detection of Oligosaccharides Using Desalting Paper Spray Mass Spectrometry (DPS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gmi-inc.com [gmi-inc.com]
- 17. cgspace.cgiar.org [cgspace.cgiar.org]
- 18. aspariaglycomics.com [aspariaglycomics.com]
- 19. The Use of a Xylosylated Plant Glycoprotein as an Internal Standard Accounting for N-linked Glycan Cleavage and Sample Preparation Variability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Hexamannuronic Acid Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Hexamannuronic acid bioassays.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable assay for quantifying this compound in my samples?
A1: The choice of assay depends on your specific sample composition and required sensitivity. The two most common colorimetric methods are the carbazole assay and the 1,9-dimethylmethylene blue (DMMB) assay.
-
Carbazole Assay: This method is based on the reaction of uronic acids with carbazole in the presence of sulfuric acid. It is sensitive but can be prone to interference from neutral sugars and other carbohydrates.[1][2][3]
-
DMMB Assay: This assay relies on the binding of the DMMB dye to sulfated glycosaminoglycans (GAGs). It is generally less susceptible to interference from neutral sugars than the carbazole assay but is specific for sulfated GAGs.[4]
For samples with high levels of interfering substances, chromatographic methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) may be more appropriate, offering higher specificity and the ability to separate different uronic acids.
Q2: What is the purpose of the borate in the carbazole assay?
A2: Sodium tetraborate is added in the carbazole assay to enhance the color development for certain uronic acids, including D-mannuronic acid.[5] It also helps to reduce the interference from other sugars.
Q3: Can I use a plate reader for the carbazole assay?
A3: Yes, the carbazole assay can be adapted for a 96-well plate format. This offers several advantages, including reduced reagent consumption, the ability to process many samples simultaneously, and improved reproducibility.
Q4: What is the optimal wavelength to measure the absorbance in the carbazole and DMMB assays?
A4: For the carbazole assay, the absorbance is typically measured at 525 nm.[1] For the DMMB assay, the absorbance maximum of the GAG-dye complex is at 525 nm.[4][6]
Troubleshooting Guides
Carbazole Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Absorbance | Contamination of glassware or reagents. | Ensure all glassware is scrupulously clean. Use high-purity water and reagents. |
| Presence of interfering substances (e.g., neutral sugars, proteins) in the sample. | Include a sample blank (sample without carbazole reagent) to subtract background color. Consider sample purification steps like dialysis or solid-phase extraction. | |
| Low Sensitivity or Poor Standard Curve | Improper reagent preparation or storage. | Prepare fresh carbazole reagent. Ensure the sulfuric acid is concentrated and stored properly to prevent water absorption. |
| Incorrect incubation times or temperatures. | Strictly adhere to the protocol's incubation times and temperatures. Use a water bath for precise temperature control. | |
| Degradation of uronic acids during hydrolysis. | Optimize hydrolysis conditions (time, temperature, acid concentration) for your specific sample type. Incomplete hydrolysis can also lead to low readings.[2][3] | |
| Precipitate Formation | High concentration of proteins or other macromolecules in the sample. | Centrifuge the sample after color development and measure the absorbance of the supernatant. Consider protein precipitation or digestion steps during sample preparation. |
| Color Fading | The colored product can be unstable. | Read the absorbance within the recommended timeframe after color development. |
DMMB Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate Results | Interference from non-sulfated GAGs or other anionic molecules (e.g., DNA, RNA). | Adjust the pH of the DMMB reagent to 3.0 to minimize interference from non-sulfated GAGs.[4] DNA interference can be reduced by increasing the salt concentration in the reagent. |
| High salt concentration in the sample. | While the DMMB assay is less sensitive to salt than the carbazole assay, high concentrations can still interfere. Prepare standards in a buffer with a similar salt concentration to your samples. | |
| Precipitate Formation | The DMMB-GAG complex can precipitate over time. | Measure the absorbance immediately after adding the DMMB reagent.[4] |
| Low Signal | Insufficient GAG concentration in the sample. | Concentrate your sample before the assay, for example, by freeze-drying and reconstitution.[6] |
| The GAG chains are too short. | The DMMB assay requires a minimum GAG chain length of a tetrasaccharide for efficient binding.[4] |
Quantitative Data Summary
| Parameter | Carbazole Assay | DMMB Assay | HPAEC-PAD |
| Principle | Colorimetric reaction with carbazole in acid. | Colorimetric binding of DMMB dye to sulfated GAGs. | Anion-exchange chromatography with electrochemical detection. |
| Sensitivity | ~0.2-20 µg of uronic acid.[1] | ~1 µg/mL of sulfated GAGs. | High sensitivity, capable of detecting low levels of individual uronic acids. |
| Specificity | Reacts with all uronic acids. | Specific for sulfated GAGs. | High specificity, separates different uronic acids. |
| Interferences | Neutral sugars, proteins, high salt concentrations. | DNA, RNA, non-sulfated GAGs (can be minimized). | Co-eluting compounds. |
| Throughput | High (can be adapted for 96-well plates). | High (can be adapted for 96-well plates). | Lower, requires sequential sample injection. |
Experimental Protocols
Carbazole Assay Protocol
-
Reagent Preparation:
-
Reagent A (Sulfuric Acid-Borate): Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully and slowly add 90 mL of ice-cold concentrated sulfuric acid. Allow to cool to room temperature.
-
Reagent B (Carbazole Solution): Dissolve 100 mg of carbazole in 100 mL of absolute ethanol. Store in a dark bottle.
-
-
Standard Preparation:
-
Prepare a stock solution of D-glucuronic acid or D-mannuronic acid (e.g., 100 µg/mL) in deionized water.
-
Prepare a series of standards by diluting the stock solution (e.g., 0, 5, 10, 20, 40, 60, 80 µg/mL).
-
-
Assay Procedure:
-
Pipette 250 µL of each standard and sample into glass test tubes.
-
Cool the tubes in an ice bath.
-
Carefully add 1.5 mL of cold Reagent A to each tube and mix well.
-
Heat the tubes in a boiling water bath for 10 minutes.
-
Cool the tubes rapidly in an ice bath.
-
Add 50 µL of Reagent B to each tube and mix.
-
Heat the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 525 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of uronic acid in the samples from the standard curve.
-
DMMB Assay Protocol
-
Reagent Preparation:
-
DMMB Solution: Dissolve 16 mg of 1,9-dimethylmethylene blue in 1 L of deionized water containing 3.04 g of glycine, 1.6 g of NaCl, and 95 mL of 0.1 M acetic acid. Adjust the pH to 3.0. Filter the solution.[6]
-
-
Standard Preparation:
-
Prepare a stock solution of chondroitin sulfate (e.g., 100 µg/mL) in deionized water.
-
Prepare a series of standards by diluting the stock solution (e.g., 0, 5, 10, 20, 40, 60, 80 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and sample into the wells of a 96-well microplate.
-
Add 200 µL of the DMMB solution to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Immediately measure the absorbance at 525 nm.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of sulfated GAGs in the samples from the standard curve.
-
Visualizations
Caption: Workflow for the Carbazole Assay.
Caption: Workflow for the DMMB Assay.
Caption: Simplified bacterial alginate biosynthesis pathway.
References
- 1. laminarinase.narod.ru [laminarinase.narod.ru]
- 2. An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethylmethylene Blue Assay (DMMB) [bio-protocol.org]
- 5. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DMMB Assay [bio-protocol.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of Alginate Oligomers: D-Hexamannuronic Acid in Context
For Researchers, Scientists, and Drug Development Professionals
Alginate, a naturally occurring polysaccharide derived from brown seaweed, has garnered significant attention in the biomedical field due to its biocompatibility and versatile properties. When broken down into smaller fragments, known as alginate oligosaccharides (AOS), these molecules exhibit a range of potent biological activities. The two fundamental building blocks of alginate are β-D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G). The arrangement and ratio of these monomers within an oligosaccharide chain critically influence its therapeutic potential.
This guide provides an objective comparison of the bioactivity of different classes of alginate oligomers, with a special focus on placing D-Hexamannuronic acid, a mannuronate-based oligomer, within the broader context of mannuronate-rich (M-block) and guluronate-rich (G-block) oligosaccharides. While direct comparative studies on this compound are limited, this guide synthesizes available data on M-block and G-block oligomers to offer valuable insights for researchers and drug development professionals.
Anti-inflammatory Activity: A Tale of Two Oligomers
Alginate oligosaccharides have demonstrated significant anti-inflammatory properties, with distinct mechanisms of action emerging for M-block and G-block variants.
Guluronate oligosaccharides prepared by oxidative degradation (GOS-OD) have been shown to effectively suppress the overproduction of key inflammatory mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS), as well as pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[1][2]. The anti-inflammatory effects of GOS-OD are linked to the inhibition of the TLR4 signaling pathway[1]. In contrast, some studies suggest that mannuronate oligomers may be more potent inducers of certain cytokines[3]. The monosaccharides themselves, α-L-guluronic acid and β-D-mannuronic acid, also exhibit anti-inflammatory activity, which is associated with the regulation of the TLR4 signaling pathway[4].
| Bioactive Molecule | Cell Line | Treatment | Key Anti-inflammatory Effects | Reference |
| Guluronate Oligosaccharides (GOS-OD) | RAW 264.7 Macrophages | LPS-activated | Dose-dependent inhibition of NO, PGE2, ROS, TNF-α, IL-1β, IL-6 | [1][2] |
| β-D-mannuronic acid | - | - | Immunosuppressive properties in models of arthritis and encephalomyelitis | [4] |
| α-L-guluronic acid and β-D-mannuronic acid | - | - | Regulation of TLR4 signaling pathway | [4] |
Signaling Pathway for Guluronate Oligosaccharide-Mediated Anti-inflammatory Response
Guluronate oligosaccharides appear to exert their anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling cascade. By interfering with LPS binding and subsequent TLR4 activation, GOS can inhibit the downstream activation of NF-κB and MAPK pathways, which are critical for the expression of pro-inflammatory genes.
Caption: GOS anti-inflammatory signaling pathway.
Experimental Protocol: Nitric Oxide Production in RAW 264.7 Macrophages (Griess Assay)
This protocol is used to quantify the production of nitric oxide (NO) by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Alginate oligomer samples
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours[5].
-
Pre-treat the cells with various concentrations of the alginate oligomer samples for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS and incubate for an additional 24 hours[5].
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (equal parts of Part A and Part B, mixed just before use) to each supernatant sample in a new 96-well plate[5].
-
Incubate the plate at room temperature for 10 minutes in the dark[5].
-
Measure the absorbance at 540 nm using a microplate reader[5].
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite[5].
Antioxidant Activity: The Role of Structure and Preparation
Alginate oligomers are effective scavengers of free radicals, but their antioxidant capacity is influenced by their molecular weight and the method of their preparation. Lower molecular weight AOS generally exhibit higher antioxidant activity[4].
A study comparing alginate oligomers obtained by acid and oxidative depolymerization found that the highest ferric reducing antioxidant power (FRAP) was observed for hydrolyzed sodium alginate (HSA) produced by oxidation, while the highest hydroxyl radical scavenging activity was found in the guluronate (G) fraction from acid hydrolysis[5]. Enzymatically hydrolyzed AOS, which possess an unsaturated bond at the non-reducing end, tend to show higher antioxidant activity compared to those prepared by acid hydrolysis[4]. Interestingly, the antioxidant activity of alginate oligomers appears to be independent of the relative content of mannuronate and guluronate[3].
| Alginate Oligomer | Preparation Method | Antioxidant Assay | Result | Reference |
| Hydrolyzed Sodium Alginate (HSA) | Oxidation (H2O2) | FRAP | 34.7 µg | [5] |
| Guluronate (G) Fraction | Acid Hydrolysis | Hydroxyl Radical Scavenging | 346 µg/Trolox ml | [5] |
| Low Molecular Weight AOS (<1 kDa) | Enzymatic Degradation | Superoxide, Hydroxyl, Hypochlorous Acid Radical Scavenging | Higher activity than 1-10 kDa AOS | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Alginate oligomer samples
-
Positive control (e.g., ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM)[6]. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the alginate oligomer samples and the positive control in the same solvent.
-
In a 96-well plate, mix equal volumes of the sample/control dilutions and the DPPH working solution[6]. Include a blank containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes)[6].
-
Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader[1].
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
Anti-tumor Activity: Immunomodulation and Cytotoxicity
The anti-tumor effects of alginate oligosaccharides are thought to be mediated through both direct cytotoxicity and immunomodulation. Studies have shown that both mannuronate and guluronate oligomers can enhance the defense mechanisms against human leukemia cells by upregulating the synthesis of cytotoxic cytokines in human mononuclear cells[3].
One study investigated the effect of β-D-mannuronic acid (M2000) on prostate cancer cells. It was found that at concentrations up to 200 µg/ml, M2000 had no cytotoxic effect on PC3 cells[7]. However, it did down-regulate the expression of inflammatory molecules involved in cancer progression, such as MYD-88, NF-kB, IL-8, COX-2, and MMP-9[7]. This suggests an anti-tumor effect mediated by modulating the tumor microenvironment. Other studies have indicated that alginate oligomers with a higher proportion of MM-blocks may be associated with greater anti-cancer potency[4].
| Bioactive Molecule | Cell Line | Key Anti-tumor Effects | Reference |
| β-D-mannuronic acid (M2000) | PC3 (Prostate Cancer) | No cytotoxicity at ≤200 µg/ml; Down-regulation of MYD-88, NF-kB, IL-8, COX-2, MMP-9 | [7] |
| Mannuronate and Guluronate Oligomers | U937 (Human Leukemia) | Enhanced defense by upregulating cytotoxic cytokine synthesis in mononuclear cells | [3] |
Experimental Workflow for Assessing Anti-tumor Activity
A typical workflow to evaluate the anti-tumor potential of alginate oligomers involves initial cytotoxicity screening followed by mechanistic studies to understand how they inhibit cancer cell growth and survival.
Caption: Workflow for anti-tumor activity assessment.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium with FBS
-
Alginate oligomer samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the alginate oligomer samples and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL[8].
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells[5].
-
Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals[5][9].
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization[9].
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader[8].
-
Calculate the percentage of cell viability relative to untreated control cells. The IC50 value can then be determined.
Conclusion
The bioactivity of alginate oligomers is intricately linked to their structural characteristics, including monomeric composition, molecular weight, and the method of preparation. Guluronate-rich oligomers have demonstrated potent anti-inflammatory effects, primarily through the modulation of the TLR4 signaling pathway. Mannuronate-rich oligomers, on the other hand, may have a more pronounced role in immunomodulation and have shown promise in modulating the inflammatory microenvironment of tumors. Both types of oligomers exhibit significant antioxidant activity, which is generally enhanced with lower molecular weights.
For this compound, as a mannuronate-based oligomer, its bioactivity profile is expected to align with that of M-blocks. This would suggest a potential for immunomodulatory and anti-tumor activities through the regulation of the tumor microenvironment, as seen with β-D-mannuronic acid. However, without direct comparative studies, its specific potency relative to other mannuronate oligomers of varying lengths and to guluronate oligomers remains to be elucidated. Further research is warranted to fully characterize the bioactivity of this compound and to determine its potential as a therapeutic agent. This guide serves as a foundational resource for researchers to design and interpret future studies in this promising area of drug discovery.
References
- 1. DPPH radical scavenging activity [bio-protocol.org]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Advances in Research on the Bioactivity of Alginate Oligosaccharides [mdpi.com]
- 4. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Anti-tumor effect of M2000 (β-d-mannuronic acid) on the expression of inflammatory molecules in the prostate cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
D-Hexamannuronic Acid vs. Parent Alginate: A Comparative Guide to Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy and underlying mechanisms of D-Hexamannuronic acid and its parent compound, alginate. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct therapeutic applications and modes of action. The focus is on the systemic immunomodulatory effects of a well-researched mannuronic acid derivative, β-D-mannuronic acid, in contrast to the localized, physical mechanism of the parent alginate.
Executive Summary
Parent alginate is a naturally occurring polysaccharide widely used for its physical barrier-forming properties, primarily in the management of gastroesophageal reflux disease (GERD). Its efficacy stems from its ability to form a viscous raft in the stomach, physically preventing acid reflux. In contrast, derivatives of its constituent uronic acids, such as β-D-mannuronic acid, have demonstrated systemic therapeutic effects, acting as potent immunomodulators in inflammatory conditions like rheumatoid arthritis. This guide will delve into the quantitative data supporting these distinct applications, detail the experimental protocols used to evaluate their efficacy, and visually represent their mechanisms of action.
Data Presentation: Quantitative Efficacy
To facilitate a clear comparison, the following tables summarize the quantitative data on the efficacy of parent alginate in GERD and β-D-mannuronic acid (M2000) in rheumatoid arthritis.
Table 1: Efficacy of Parent Alginate in Gastroesophageal Reflux Disease (GERD)
| Outcome Measure | Alginate Treatment Group | Comparator Group (Placebo/Antacids) | Odds Ratio (95% CI) | p-value | Reference |
| Resolution of GERD Symptoms | Varied alginate-based therapies | Placebo or antacids | 4.42 (2.45–7.97) | 0.001 | [1] |
| Complete Resolution of Heartburn/Regurgitation (vs. PPI) | 75.0% (Alginate only) | 57.5% (PPI only) | Not Reported | 0.146 | [2] |
| Complete Resolution of Heartburn/Regurgitation (Combination vs. PPI) | 58.7% (Alginate + PPI) | 57.5% (PPI only) | Not Reported | 0.903 | [2] |
| Speed of Action (≤30 min) | 49.4% | 40.4% (Magaldrate) | Not Reported | 0.0074 | [3] |
| Total Disappearance of Symptoms | 81.6% | 73.9% (Magaldrate) | Not Reported | Not Reported | [3] |
Table 2: Efficacy of β-D-mannuronic acid (M2000) in Rheumatoid Arthritis (RA)
| Outcome Measure | M2000 Treatment Group | Comparator Group | Result | p-value | Reference |
| ACR20 Response Rate (12 weeks) | 74% | 16% (Conventional Therapy) | Significantly higher response | 0.011 | [4] |
| ACR20 Response (12 weeks, Phase III) | Significant reduction vs. placebo | Placebo and Conventional Therapy | Not Quantified | Not Reported | [5] |
| DAS28 Score | Significant improvement | Placebo | Not Quantified | Not Reported | [5] |
| IL-17 and RORγt Gene Expression | Significant decrease | Baseline | Not Quantified | Not Reported | [6] |
| IL-4 and GATA3 Gene Expression | Significant increase | Baseline | Not Quantified | Not Reported | [6] |
| Adverse Events | 10% | 57.1% (Conventional Therapy) | Lower incidence | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols for key experiments cited in this guide.
Parent Alginate: In Vitro Raft Formation
This protocol is a standardized method to assess the primary physical action of alginate-based formulations.
Objective: To evaluate the formation and strength of the alginate raft in a simulated gastric environment.
Materials:
-
Alginate-containing formulation
-
0.1 M Hydrochloric acid (HCl)
-
37°C water bath or incubator
-
L-hook apparatus for raft strength measurement
-
Forward extrusion system
Procedure:
-
Add a specified volume (e.g., 10 or 20 mL) of the alginate formulation to a beaker containing 0.1 M HCl, pre-warmed to 37°C.[7]
-
Allow the raft to form on the surface of the acidic solution.
-
Raft Strength Measurement (L-hook method):
-
Raft Characterization (Forward Extrusion):
-
The formed raft is placed in a cylinder with a perforated base.
-
A piston applies pressure to extrude the raft through the perforations.
-
The force required for extrusion provides a measure of the raft's consistency and resistance to shear.[8]
-
β-D-mannuronic acid (M2000): Clinical Trial in Rheumatoid Arthritis
This protocol provides a summary of the methodology used in the Phase I/II and Phase III clinical trials of M2000 for RA.
Objective: To evaluate the efficacy, safety, and tolerability of β-D-mannuronic acid in patients with active rheumatoid arthritis.[4][5]
Study Design: 12-week randomized, controlled clinical trial.[4]
Patient Population: Patients diagnosed with rheumatoid arthritis according to the modified American College of Rheumatology (ACR) criteria with active disease and an inadequate response to conventional therapy.[4]
Treatment Arms:
-
M2000 Group: Oral administration of 500 mg β-D-mannuronic acid twice daily.[6]
-
Comparator Groups: Placebo or continuation of conventional therapy (e.g., DMARDs), excluding NSAIDs.[5][6]
Primary Endpoints:
-
Proportion of patients achieving ACR20 (a 20% improvement in ACR criteria) at 12 weeks.[4]
-
28-joint Disease Activity Score (DAS28).[5]
-
Modified Health Assessment Questionnaire-Disability Index (M-HAQ-DI).[5]
Secondary and Exploratory Endpoints:
-
Measurement of gene expression levels of inflammatory and anti-inflammatory markers (e.g., IL-17, RORγt, IL-4, GATA3) in peripheral blood mononuclear cells (PBMCs) before and after treatment using quantitative Real-Time PCR.[6]
-
Safety and tolerability assessments, including the incidence of adverse events.[4]
Mechanism of Action and Signaling Pathways
The therapeutic effects of parent alginate and this compound derivatives are governed by fundamentally different mechanisms.
Parent Alginate: Physical Barrier Formation
The primary mechanism of action for alginate in the treatment of GERD is physical. Upon contact with gastric acid, the sodium alginate precipitates to form a viscous gel. This gel, often in combination with bicarbonate which releases carbon dioxide, forms a buoyant raft that floats on top of the stomach contents. This raft acts as a physical barrier, preventing the reflux of gastric acid into the esophagus.
Caption: Alginate's physical barrier mechanism in the stomach.
β-D-mannuronic acid: Systemic Immunomodulation
In contrast, β-D-mannuronic acid exerts its effects systemically by modulating the immune response. In rheumatoid arthritis, it has been shown to influence the balance of T-helper cell differentiation, leading to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Clinical Efficacy of a Pure Alginate Formulation (Lamina G) for Controlling Symptoms in Individuals with Reflux Symptoms: A Randomized Clinical Study [gutnliver.org]
- 3. A comparison between sodium alginate and magaldrate anhydrous in the treatment of patients with gastroesophageal reflux symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HPLC Methods for Oligosaccharide Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of oligosaccharides in biopharmaceutical development and research. Given the structural complexity and diversity of oligosaccharides, selecting and validating a suitable HPLC method is critical for ensuring data accuracy, reliability, and regulatory compliance. This guide provides an objective comparison of common HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Overview of HPLC Separation Modes for Oligosaccharide Analysis
The choice of HPLC separation mode is fundamental to achieving optimal resolution of oligosaccharide mixtures. The most prevalent techniques include Hydrophilic Interaction Liquid Chromatography (HILIC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Reversed-Phase (RP) HPLC, and Porous Graphitized Carbon (PGC) or Graphitized Carbon Chromatography (GCC).
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique has become a method of choice for glycan analysis.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface.[2] Hydrophilic analytes like glycans partition into this layer and are eluted as the polarity of the mobile phase increases.[1] HILIC is particularly effective for separating oligosaccharides based on their degree of polymerization.[3]
-
Reversed-Phase (RP) HPLC: While RP-HPLC is a cornerstone of chromatography, it is less suited for retaining highly polar native oligosaccharides.[4] Its application in this field typically requires derivatization of the oligosaccharides with a hydrophobic fluorescent tag to enhance retention and separation.[5]
-
High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is highly effective for separating complex oligosaccharide mixtures, including isomers, without prior derivatization.[6] It is often coupled with Pulsed Amperometric Detection (PAD), which provides sensitive detection of unlabeled carbohydrates.
-
Graphitized Carbon Chromatography (GCC): GCC columns offer a unique selectivity and are particularly powerful for resolving structural isomers of oligosaccharides.[3][7]
A comparison of these methods highlights their respective strengths and ideal applications. For instance, a study comparing HILIC, HPAEC, GCC, and RP modes for analyzing neutral oligosaccharides concluded that GCC provided the best separation of isomers, while HILIC was superior for resolving mixtures with varying degrees of polymerization.[3]
| Parameter | HILIC | RP-HPLC (with derivatization) | HPAEC-PAD | GCC |
| Principle | Partitioning into a water-enriched layer on a polar stationary phase. | Hydrophobic interactions with a non-polar stationary phase. | Ion exchange of charged or anionic carbohydrates. | Adsorption onto a graphitized carbon surface. |
| Primary Application | Separation by size/degree of polymerization, charge, and linkage. | Separation of fluorescently labeled oligosaccharides. | High-resolution separation of native oligosaccharides, including isomers. | High-resolution separation of isomeric oligosaccharides.[3][7] |
| Advantages | Robust, reproducible, compatible with fluorescence and MS detection.[4] | Established technique, high efficiency. | High sensitivity and resolution without labeling. | Excellent for isomer separation, compatible with MS.[7] |
| Limitations | Less effective for some isomeric separations compared to GCC. Longer column conditioning times.[1] | Requires derivatization, which adds a process step. | Requires high pH mobile phases, which can degrade some samples. Not directly compatible with MS. | Can be complex to develop methods for. |
| Typical Detection | Fluorescence (FLR), Mass Spectrometry (MS). | Fluorescence (FLR), Mass Spectrometry (MS). | Pulsed Amperometric Detection (PAD). | Mass Spectrometry (MS). |
The Critical Role of Derivatization and Detection
Due to the lack of a strong chromophore, native oligosaccharides are challenging to detect with high sensitivity using UV-Vis absorption.[8] This necessitates either specialized detectors like PAD or Refractive Index (RI) or, more commonly, pre-column derivatization with a fluorescent label.
Fluorescent Labeling
Labeling oligosaccharides at their reducing end with a fluorescent tag is a standard procedure that significantly enhances detection sensitivity.[5][9] A variety of fluorescent labels are available, each with distinct characteristics.
| Fluorescent Label | Abbreviation | Key Features | Relative Sensitivity |
| 2-Aminobenzamide | 2-AB | Widely used, stable, good for HILIC and RP-HPLC. | Standard |
| 2-Aminopyridine | 2-AP | Low retention on RP columns, suitable for multidimensional HPLC.[5] | Good |
| Anthranilic Acid | AA | Highly fluorescent, provides more than twice the intensity of 2-AB.[10] | High |
| Procainamide | - | More sensitive than anthranilic acid for normal-phase HPLC.[5] | Very High |
| BODIPY-hydrazide | - | Offers a limit of detection in the low tens of femtomole range, >30 times more sensitive than 2-AB.[11] | Extremely High |
Detection Methods
-
Fluorescence Detection (FLD/FLR): When coupled with fluorescent labeling, FLD offers exceptional sensitivity, making it ideal for analyzing low-abundance glycans.
-
Mass Spectrometry (MS): MS is a powerful tool that provides not only quantification but also crucial structural information, including molecular mass and fragmentation patterns for sequencing.[6][12] It can be readily coupled with HILIC, RP-HPLC, and GCC.
-
Pulsed Amperometric Detection (PAD): This electrochemical method is highly sensitive for the direct detection of underivatized carbohydrates and is the standard for HPAEC.
-
Refractive Index (RI) Detection: RI is a universal detector but suffers from poor sensitivity and is incompatible with gradient elution, limiting its use to isocratic separations of abundant carbohydrates.[13]
Validation of HPLC Methods: A Framework
The validation of an analytical procedure is essential to demonstrate its fitness for the intended purpose.[14][15] Regulatory bodies like the FDA and international guidelines such as the ICH Q2(R2) provide a framework for this process.[14][16][17]
Workflow for HPLC Method Validation
Caption: General workflow for the validation of an HPLC analytical method.
Key Validation Parameters
The core parameters for validation are outlined in the ICH Q2(R2) guideline.[16][17]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).[16] | Peak purity analysis, resolution > 1.5 between analyte and closest eluting peak. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[16] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Defined by linearity studies. |
| Accuracy | The closeness of test results to the true value.[16] | % Recovery typically within 80-120% for bioanalytical methods, may be tighter (e.g., 98-102%) for drug substance assay. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (%RSD) typically ≤ 15% (≤ 20% at LLOQ) for bioanalytical assays; often ≤ 2% for drug assays.[16] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1; precision (%RSD) and accuracy (% recovery) within specified limits (e.g., ±20%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[16] | %RSD of results should remain within acceptable limits across varied conditions. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of Oligosaccharides with 2-Aminobenzamide (2-AB)
This protocol describes a common reductive amination procedure for labeling N-glycans released from glycoproteins.
-
Preparation: Lyophilize the released oligosaccharide sample in a microcentrifuge tube.
-
Labeling Solution: Prepare the labeling solution by dissolving 2-aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (typically a 7:3 ratio).
-
Reaction: Add the labeling solution to the dried oligosaccharide sample. Vortex to mix thoroughly.
-
Incubation: Incubate the reaction mixture at 65°C for 2-3 hours.
-
Cleanup: After incubation, the excess label must be removed. This is commonly achieved using a hydrophilic interaction solid-phase extraction (SPE) cleanup step.
-
Elution & Storage: Elute the labeled glycans from the SPE plate/cartridge, lyophilize, and store at -20°C until HPLC analysis.
Oligosaccharide Analysis Workflow
Caption: Typical experimental workflow for oligosaccharide analysis via HPLC.
Protocol 2: Validation of a HILIC-FLR Method for Labeled Oligosaccharides
This protocol outlines the steps to validate the method according to ICH guidelines.
-
System Suitability: Before each validation run, inject a standard mixture to verify system performance. Check parameters like retention time, peak area, and resolution.
-
Specificity: Inject labeled oligosaccharide standards, a blank (no analyte), and a placebo (matrix without analyte) to demonstrate that no interfering peaks co-elute with the analyte peaks.
-
Linearity and Range: Prepare a series of calibration standards by diluting a stock solution of the labeled oligosaccharide standard (e.g., 6-8 concentrations). Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples with known concentrations of the analyte (quality control samples) at a minimum of three levels (low, medium, high) across the defined range. Calculate the percent recovery for each sample.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze replicate injections (n=6) of a single concentration or analyze quality control samples at three levels in a single run.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different equipment. Calculate the %RSD for the combined results.
-
-
LOD & LOQ: Determine the LOD and LOQ by either the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) or by analyzing a series of increasingly dilute solutions and establishing the lowest concentration that meets the S/N and precision/accuracy criteria.
-
Robustness: Intentionally vary critical method parameters one at a time, such as mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). Assess the impact on retention time, peak shape, and quantification.
Comparative Performance Data
The following table summarizes representative performance data from validated HPLC methods for oligosaccharide analysis, illustrating the capabilities of different approaches.
| Parameter | Method 1: HILIC-FLR (2-AB Labeled) | Method 2: RP-HPLC-FLR (PMP Labeled) | Method 3: HILIC-MS |
| Analyte | N-linked glycans from IgG | Xylo-oligosaccharides (XOS)[18][19] | Neutral oligosaccharides |
| Linearity (r²) | > 0.995 | > 0.999 | > 0.99 |
| LOD | ~10 - 50 fmol on column | 12.7 - 130.2 ng/mL[3] | ~1 pmol on column |
| LOQ | ~50 - 150 fmol on column | 39.3 - 402.2 ng/mL[3] | ~5 pmol on column |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 10% | < 5% | < 15% |
| Reference | Representative data | [18][19] | [3] |
Decision Guide for HPLC Method Selection
Caption: A decision tree to guide the selection of an appropriate HPLC method.
References
- 1. youtube.com [youtube.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pietdaas.nl [pietdaas.nl]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Synthesis and application of BODIPY-based fluorescent labeling tag for oligosaccharide and N-linked glycan analysis by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to D-Mannuronic Acid Quantification: A Comparative Analysis of Key Assays
For researchers, scientists, and drug development professionals engaged in studies involving polysaccharides and glycoproteins, the accurate quantification of D-Mannuronic acid is critical. This guide provides a comprehensive comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
This document delves into a comparative analysis of three primary methodologies for the quantification of D-Mannuronic acid: the m-Hydroxydiphenyl-Sulfuric Acid method, the Carbazole-Borate assay, and High-Performance Liquid Chromatography (HPLC). Each method's performance, protocols, and known interferences are detailed to provide a clear basis for comparison.
Comparative Performance of D-Mannuronic Acid Quantification Assays
The selection of an appropriate quantification assay depends on several factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the three discussed methods.
| Parameter | m-Hydroxydiphenyl-Sulfuric Acid Assay | Carbazole-Borate Assay | High-Performance Liquid Chromatography (HPLC) |
| Principle | Colorimetric reaction in the presence of sulfuric acid and carbazole. | Colorimetric reaction where uronic acids react with m-hydroxydiphenyl in the presence of sulfuric acid. | Chromatographic separation of derivatized or underivatized uronic acids followed by detection. |
| Limit of Detection (LOD) | ~1.6 µg/mL[1] | ~1 µg/mL for glucuronic acid[2] | 0.25 µg/mL[3] |
| Limit of Quantification (LOQ) | ~5 µg/mL[1] | Not explicitly stated, but higher than LOD. | Not explicitly stated, but higher than LOD. |
| Linearity Range | 10-80 µg/mL[1] | 1-100 µg for glucuronic acid[2] | Not explicitly stated, but a calibration curve is used. |
| Interferences | Neutral sugars can cause browning and interfere with the assay.[4] | Neutral sugars can interfere, but modifications can reduce this.[5] | Co-eluting compounds can interfere; requires careful method development. |
| Specificity for D-Mannuronic Acid | Sodium tetraborate is required for the detection of D-mannuronic acid.[4] | Borate and reduced temperature (55°C) can increase sensitivity for mannuronic acid relative to other uronic acids.[5] | High specificity can be achieved with appropriate column and detection methods. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
m-Hydroxydiphenyl-Sulfuric Acid Assay (Modified for Reduced Neutral Sugar Interference)
This method is a widely used colorimetric assay for uronic acids, modified to enhance specificity and reduce interference from neutral sugars.[4]
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄) with 75 mM Sodium Tetraborate (Na₂B₄O₇)
-
4 M Sulfamic Acid/Potassium Sulfamate solution
-
0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH
-
D-Mannuronic acid standard solutions
Procedure:
-
Prepare samples and D-Mannuronic acid standards in a consistent aqueous volume.
-
To 0.4 mL of sample or standard, add 40 µL of 4 M sulfamic acid/potassium sulfamate solution and vortex to mix.
-
Carefully add 2.4 mL of the ice-cold sulfuric acid-tetraborate reagent and vortex.
-
Heat the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes in an ice bath.
-
Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.
-
Allow the color to develop for at least 10 minutes at room temperature.
-
Measure the absorbance at 525 nm.
Carbazole-Borate Assay
The carbazole assay is a classic method for uronic acid determination. The inclusion of borate enhances the color development for certain uronic acids, including D-mannuronic acid.
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Tetraborate solution
-
0.1% (w/v) Carbazole in absolute ethanol
-
D-Mannuronic acid standard solutions
Procedure:
-
Prepare samples and D-Mannuronic acid standards.
-
To the sample, add a solution of sodium tetraborate in sulfuric acid.
-
Heat the mixture in a boiling water bath for a defined period.
-
Cool the mixture to room temperature.
-
Add the carbazole reagent and mix.
-
Heat the mixture again to develop the color.
-
Cool to room temperature and measure the absorbance at 530 nm.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
HPLC offers high specificity and sensitivity for the quantification of D-Mannuronic acid, often requiring a derivatization step to enhance detection.
Reagents:
-
Trifluoroacetic acid (TFA) for hydrolysis
-
Derivatization agent (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP)
-
Mobile phase solvents (e.g., phosphate buffer and acetonitrile)
-
D-Mannuronic acid standard solutions
Procedure:
-
Hydrolysis: If D-Mannuronic acid is in a polysaccharide, perform acid hydrolysis (e.g., with TFA) to release the monosaccharide.
-
Derivatization: React the hydrolyzed sample and standards with the derivatizing agent (e.g., PMP) under optimized conditions (e.g., temperature and time).
-
Chromatographic Separation: Inject the derivatized sample onto an appropriate HPLC column (e.g., C18). Elute the components using a suitable mobile phase gradient.
-
Detection: Detect the derivatized D-Mannuronic acid using a UV or fluorescence detector at the appropriate wavelength.
-
Quantification: Quantify the amount of D-Mannuronic acid by comparing the peak area to a standard curve generated from derivatized D-Mannuronic acid standards.
Visualizing Experimental and Biological Contexts
To further clarify the methodologies and the biological relevance of D-Mannuronic acid, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based quantification of D-Mannuronic acid.
Caption: Modulation of TLR2/4 signaling by β-D-Mannuronic acid.
References
- 1. ediciones.inca.edu.cu [ediciones.inca.edu.cu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
A Comparative Guide to the Structure-Activity Relationship of Alginate Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Alginate oligosaccharides (AOS), derived from the depolymerization of alginate, a natural polysaccharide from brown seaweed, have garnered significant attention for their diverse biological activities. The therapeutic potential of AOS is intricately linked to their specific structural characteristics, including molecular weight (MW) or degree of polymerization (DP), the ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) (M/G ratio), the block structure (MM, GG, MG blocks), and the nature of their terminal units. This guide provides a comparative analysis of how these structural variations influence the biological performance of AOS, supported by experimental data, detailed protocols, and mechanistic insights.
Key Structural Determinants of Alginate Oligosaccharide Bioactivity
The biological effects of AOS are not uniform and are dictated by their molecular structure. Understanding these relationships is crucial for the targeted design and application of AOS in drug development and biomedical research.
-
Molecular Weight/Degree of Polymerization (DP): Generally, lower molecular weight AOS exhibit enhanced biological activity. This is attributed to their higher solubility and ability to penetrate biological barriers. For instance, AOS with a molecular weight of less than 1 kDa have been shown to be more effective scavengers of superoxide, hydroxyl, and hypochlorous acid free radicals compared to those with higher molecular weights (1–10 kDa)[1].
-
M/G Ratio: The relative proportion of M and G monomers is a critical factor influencing the bioactivity of AOS. AOS rich in mannuronic acid (M-blocks) tend to be more potent inducers of cytokine secretion in macrophages compared to those rich in guluronic acid (G-blocks)[2]. Conversely, G-rich AOS have demonstrated superior antibacterial and anti-biofilm properties[1]. The M/G ratio also impacts the physical properties of alginate gels, with higher G content leading to more rigid structures.
-
Terminal Structure: The method of depolymerization influences the terminal structure of the resulting AOS, which in turn affects their bioactivity. Enzymatic degradation of alginate using alginate lyases produces unsaturated oligosaccharides with a double bond at the non-reducing end. This unsaturated terminal structure has been found to be crucial for certain immunomodulatory activities, such as the activation of macrophages and induction of tumor necrosis factor-alpha (TNF-α) secretion[3]. In contrast, AOS produced by acid hydrolysis, which have a saturated terminal structure, show significantly lower activity in this regard[3].
Comparative Analysis of Biological Activities
The following sections provide a detailed comparison of the biological activities of different alginate oligosaccharides, supported by quantitative data where available.
Immunomodulatory Activity
Alginate oligosaccharides are potent modulators of the immune system, with their activity being highly dependent on their structural features.
Table 1: Comparison of Cytokine Induction by Different Alginate Oligosaccharides in RAW264.7 Macrophages
| Alginate Oligosaccharide | Structure | Concentration | Key Cytokines Induced | Reference |
| Mannuronate oligomers (M3-M6) | DP 3-6, M-rich | Not specified | TNF-α, G-CSF, MCP-1, RANTES, GM-CSF, eotaxin | [4] |
| Guluronate oligomers (G3-G6) | DP 3-6, G-rich | Not specified | Lower levels of the same cytokines compared to M-oligomers | [4] |
| Enzymatically depolymerized alginate | High MW, M/G ratio 1.50-3.17 | Not specified | Dramatic increase in TNF-α secretion compared to parent polymer | [5] |
| Unsaturated Guluronate Oligosaccharide (GOS-ED) | Enzymatically derived | Not specified | NO, ROS, TNF-α | [6] |
| Unsaturated Guluronate Oligomer (G8) | DP 8 | Not specified | Potent inducer of TNF-α, IL-1α, IL-1β, IL-6 | [3] |
| Unsaturated Mannuronate Oligomer (M7) | DP 7 | Not specified | Potent inducer of TNF-α, IL-1α, IL-1β, IL-6 | [3] |
M-oligomers are generally more potent than G-oligomers in inducing cytokine secretion.[4] The unsaturated terminal structure and a specific degree of polymerization (around 7-8) appear optimal for stimulating cytokine production[3].
Anti-inflammatory Activity
AOS have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.
Table 2: Comparison of Anti-inflammatory Effects of Different Alginate Oligosaccharides
| Alginate Oligosaccharide | Structure | Model System | Key Anti-inflammatory Effects | Reference |
| Oxidatively degraded AOS | MW: ~1500 Da | LPS-activated BV2 microglia | Markedly inhibits TNF-α, IL-6, and IL-1β secretion | [7] |
| Enzymatically hydrolyzed GOS | - | LPS-activated RAW264.7 macrophages | No significant inhibition of inflammatory response | [7] |
| Acid-hydrolyzed GOS | - | LPS-activated RAW264.7 macrophages | No significant inhibition of inflammatory response | [7] |
| G-rich AOS (OligoG) | >85% G-residues | Not specified | Reduces secretion of ROS, NO, PGE2, IL-1β, TNF-α, and IL-6 | [8] |
| M-rich AOS | - | RAW macrophages | Increases production of TNF-α, RANTES, and G-CSF | [8] |
The method of preparation significantly impacts the anti-inflammatory activity, with oxidatively degraded AOS showing potent inhibitory effects.[7] G-rich oligosaccharides tend to exhibit anti-inflammatory properties, while M-rich oligosaccharides can be pro-inflammatory[8].
Antioxidant Activity
The antioxidant capacity of AOS is influenced by their molecular weight and the method of preparation.
Table 3: Comparison of Antioxidant Activity of Different Alginate Oligosaccharides
| Alginate Oligosaccharide | Structure | Assay | EC50/IC50 Value | Reference |
| AOS from enzymatic hydrolysis | Not specified | DPPH radical scavenging | IC50: 9.71 mg/mL | [9] |
| AOS from enzymatic hydrolysis | Not specified | ABTS radical scavenging | IC50: 6.74 mg/mL | [9] |
| AOS from enzymatic hydrolysis | Not specified | Hydroxyl radical scavenging | IC50: 8.8 mg/mL | [9] |
| G fraction from acid hydrolysis | G-rich | Hydroxyl radical scavenging | 346 µg/Trolox ml | [10] |
| M fraction from acid hydrolysis | M-rich | Hydroxyl radical scavenging | 330 µg/Trolox ml | [10] |
| AOS < 1 kDa | MW < 1 kDa | Superoxide, hydroxyl, hypochlorous acid scavenging | Higher activity than 1-10 kDa AOS | [1] |
Lower molecular weight AOS generally exhibit higher antioxidant activity.[1][11] AOS prepared by enzymatic hydrolysis, which possess a conjugated alkene acid structure, show higher antioxidant activity than those prepared by acid hydrolysis[11].
Neuroprotective Activity
AOS have shown promise in protecting neuronal cells from damage, a key aspect in neurodegenerative diseases.
Table 4: Comparison of Neuroprotective Effects of Different Alginate Polysaccharides
| Alginate Derivative | Structure | Model System | Key Neuroprotective Effects | Reference |
| Polymannuronic acid (PM) | M-rich polymer | Parkinson's Disease mice model | Improved motor functions, prevented dopaminergic neuronal loss | [12][13] |
| Polyguluronic acid (PG) | G-rich polymer | Parkinson's Disease mice model | Prevented dopaminergic neuronal loss, but did not improve motor function | [12][13] |
| Alginate (Alg) | Mixture of M and G | Parkinson's Disease mice model | No significant neuroprotection | [12][13] |
| Alginate-derived oligosaccharide (AdO) | MW: ~1500 Da | LPS/β-amyloid-induced neuroinflammation in BV2 microglia | Inhibited production of NO, PGE2, and pro-inflammatory cytokines | [14] |
In a model of Parkinson's disease, polymannuronic acid (PM) demonstrated superior neuroprotective effects compared to polyguluronic acid (PG) and the parent alginate.[12][13]
Antibacterial Activity
The antibacterial properties of AOS are significantly influenced by their M/G ratio and chemical modifications.
Table 5: Comparison of Antibacterial Activity of Different Alginate Oligosaccharides
| Alginate Oligosaccharide | Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
| OligoG | >85% G-content | Gram-negative bacteria | - | [1] |
| Sulfated AOS | Average sulfation degree of 6.8 | P. aeruginosa | Significant activity observed | [1] |
| AOS | Not specified | Streptococcus agalactiae (GBS V) | 2-16% significantly decreased growth | [7][10][15] |
A higher content of guluronic acid (G) appears to be more effective for antibacterial activity against certain bacteria.[1] Chemical modifications, such as sulfation, can also enhance the antibacterial potency of AOS[1].
Signaling Pathways Modulated by Alginate Oligosaccharides
The diverse biological activities of AOS are mediated through their interaction with and modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Several studies have shown that AOS can modulate this pathway.
-
Activation: Certain AOS, particularly those with an unsaturated terminal structure and M-rich composition, can activate the NF-κB pathway in macrophages, leading to the production of pro-inflammatory cytokines like TNF-α. This activation is often mediated through Toll-like receptors (TLRs), such as TLR2 and TLR4[3].
-
Inhibition: Conversely, other types of AOS, such as those produced by oxidative degradation, can inhibit the NF-κB pathway. This inhibition is achieved by preventing the binding of lipopolysaccharide (LPS) to TLR4 and subsequently blocking the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators[7].
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. AOS have been shown to activate this protective pathway.
-
Activation Mechanism: AOS can induce the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[16].
Experimental Protocols
Enzymatic Production of Alginate Oligosaccharides
This protocol describes a general method for the enzymatic degradation of alginate to produce oligosaccharides. The specific conditions may need to be optimized depending on the desired characteristics of the final product.
Materials:
-
Sodium alginate
-
Alginate lyase (e.g., from Sphingomonas sp. or Vibrio splendidus)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ethanol
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Dissolve sodium alginate in the buffer solution to a final concentration of 1-2% (w/v).
-
Add the alginate lyase to the alginate solution. The enzyme-to-substrate ratio will depend on the specific activity of the enzyme and the desired degree of depolymerization. A typical starting point is 1:100 (w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-40°C) with gentle stirring for a predetermined time (e.g., 2-24 hours). The reaction time will influence the molecular weight of the resulting oligosaccharides.
-
Stop the reaction by heating the mixture to 100°C for 10 minutes to inactivate the enzyme.
-
Centrifuge the solution to remove any insoluble material.
-
Precipitate the alginate oligosaccharides by adding 3-4 volumes of cold ethanol to the supernatant and incubating at 4°C overnight.
-
Collect the precipitated oligosaccharides by centrifugation.
-
Wash the pellet with 70% ethanol to remove any remaining salts.
-
Dry the purified alginate oligosaccharides, for example, by freeze-drying.
-
Characterize the obtained oligosaccharides for their molecular weight distribution (e.g., using size-exclusion chromatography) and M/G ratio (e.g., using NMR spectroscopy).
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of alginate oligosaccharides against a specific bacterial strain.
Materials:
-
Alginate oligosaccharide solution of known concentration
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plate
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the alginate oligosaccharide solution in the broth medium across the wells of the 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well containing only the bacterial suspension and broth, and a negative control well containing only the broth.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the alginate oligosaccharide that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
Conclusion
The biological activities of alginate oligosaccharides are profoundly influenced by their structural characteristics. Lower molecular weight, the M/G ratio, and the presence of an unsaturated terminal structure are key determinants of their immunomodulatory, anti-inflammatory, antioxidant, neuroprotective, and antibacterial properties. By understanding these structure-activity relationships, researchers and drug development professionals can better design and select specific AOS for targeted therapeutic applications. The provided experimental protocols offer a starting point for the production and evaluation of these promising marine-derived compounds. Further research focusing on direct comparative studies of well-characterized AOS will continue to elucidate the nuances of their biological functions and pave the way for their clinical translation.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Induction of multiple cytokine secretion from RAW264.7 cells by alginate oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of alginate oligosaccharides in the induction of cytokine production from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase [ouci.dntb.gov.ua]
- 6. vliz.be [vliz.be]
- 7. mdpi.com [mdpi.com]
- 8. An exploration of alginate oligosaccharides modulating intestinal inflammatory networks via gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biophysico-Chemical Properties of Alginate Oligomers Obtained by Acid and Oxidation Depolymerization [mdpi.com]
- 11. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of Antioxidant and Hydrophobic Properties of Alginate via Aromatic Derivatization: Preparation, Characterization, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alginate-Derived Oligosaccharide Inhibits Neuroinflammation and Promotes Microglial Phagocytosis of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alginate Oligosaccharides Protect Gastric Epithelial Cells against Oxidative Stress Damage through Induction of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized D-Hexamannuronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of D-Hexamannuronic acid, ensuring the purity of the final product is a critical step. This guide provides a comparative overview of analytical techniques for purity assessment, alongside detailed experimental protocols and a comparison with common alternatives, D-Glucuronic acid and D-Galacturonic acid.
Comparative Purity Analysis
The purity of synthesized this compound can be benchmarked against commercially available alternatives. The following table summarizes typical purity levels achieved by various analytical methods. It is important to note that these values can vary based on the specific synthesis process and purification methods employed.
| Analytical Method | Synthesized this compound (Typical Purity) | D-Glucuronic Acid (Commercial Standard) | D-Galacturonic Acid (Commercial Standard) |
| High-Performance Liquid Chromatography (HPLC) | >95% | >98% (HPLC)[1] | Analytical Standard Grade[2] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | >95% (quantitative NMR) | >98% (GC)[3] | - |
| Gas Chromatography-Mass Spectrometry (GC-MS) | >98% (as derivatized analyte) | ≥98% (GC)[3] | - |
| Colorimetric Assay | Semi-quantitative | - | - |
Experimental Protocols for Purity Assessment
Accurate determination of purity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Uronic Acid Analysis
HPLC is a powerful technique for separating and quantifying components in a mixture. For uronic acids, a common approach involves pre-column derivatization to enhance detection.
Protocol:
-
Standard and Sample Preparation:
-
Prepare stock solutions (1 mg/mL) of synthesized this compound, and standards (D-Glucuronic acid, D-Galacturonic acid) in ultrapure water.
-
Create a series of dilutions for calibration curves.
-
For derivatization, mix 50 µL of each standard/sample solution with 50 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and 50 µL of 0.3 M NaOH.
-
Incubate the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, neutralize with 50 µL of 0.3 M HCl.
-
Extract the PMP-labeled sugars with chloroform and evaporate the aqueous layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 6.7) and acetonitrile (83:17, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 245 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting peak area against the concentration of the standards.
-
Determine the concentration of the synthesized this compound from the calibration curve.
-
Calculate purity as the ratio of the main peak area to the total peak area.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is an invaluable tool for structural elucidation and can be used for quantitative purity assessment (qNMR).
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Dissolve the sample and standard in a known volume of deuterium oxide (D₂O).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic anomeric proton signal of this compound and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities, often after derivatization.
Protocol:
-
Derivatization (Silylation):
-
Dry a 1-5 mg sample of the synthesized uronic acid under vacuum.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-650.
-
-
Data Analysis:
-
Identify the main peak corresponding to the derivatized this compound.
-
Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST). Common impurities may include unreacted starting materials, reagents, and side-products from the synthesis.
-
Quantify the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Visualizing the Workflow and Impurity Analysis
To better understand the processes involved, the following diagrams illustrate the synthesis workflow and the logic of purity assessment.
Caption: General workflow for the synthesis of this compound.
Caption: Logical flow for the comprehensive purity assessment of the synthesized product.
Potential Impurities in Synthesized this compound
The synthesis process can introduce various impurities that need to be monitored. Understanding these potential byproducts is crucial for developing effective purification and analytical strategies.
-
Starting Materials: Unreacted D-mannose or protected intermediates.
-
Reagents: Residual catalysts, oxidizing agents, or protecting group reagents.
-
Side-Products: Epimers (e.g., D-Glucuronic acid if isomerization occurs), over-oxidized products, or products of incomplete deprotection.
-
Solvents: Residual organic solvents used during the synthesis and purification steps.
By employing the detailed analytical protocols and considering the potential impurities outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their downstream applications in drug development and scientific research.
References
- 1. Development and validation of a colorimetric assay for simultaneous quantification of neutral and uronic sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic assay of D-mannose in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 117. Preparation of d-mannuronic acid and its derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Inter-Laboratory Validation of D-Hexamannuronic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Hexamannuronic acid (D-ManA) is critical, particularly in the context of characterizing alginate-based biomaterials and therapeutics. Alginate, a polysaccharide composed of D-mannuronic acid and L-guluronic acid, sees its functionality largely dictated by the ratio of these two uronic acids. This guide provides a comparative overview of analytical methodologies for D-ManA analysis, with a focus on their validation parameters, in the absence of a formal inter-laboratory validation study in publicly available literature.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is the most prevalent and well-validated method for the quantification of D-ManA, typically as part of determining the mannuronic to guluronic acid (M/G) ratio in alginates. The following table summarizes the performance of a common HPLC method with 1-phenyl-3-methyl-5-pyrazolone (PMP) derivatization, as collated from various studies.
| Parameter | Method 1: HPLC-PMP | Method 2: HPAEC-PAD | Notes |
| Principle | Reverse-phase HPLC with UV detection of PMP-derivatized monosaccharides. | High-performance anion-exchange chromatography with pulsed amperometric detection. | HPAEC-PAD offers direct detection without derivatization but can be more susceptible to matrix effects. |
| Linearity (Range) | 10–400 µg/mL | Not explicitly stated, but good linearity is reported. | A wide linear range is crucial for analyzing samples with varying concentrations. |
| Correlation Coefficient (R²) | ≥ 0.999 | Not explicitly stated | Indicates a strong correlation between concentration and detector response. |
| Limit of Detection (LOD) | 0.25 µg/mL for M | Not explicitly stated | The lowest concentration of analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD | Not explicitly stated | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Precision (RSD%) | < 2.0% | Not explicitly stated | Reflects the closeness of repeated measurements. |
| Accuracy (Recovery %) | 95.0% to 97.5% | 80.9% for D-mannuronic acid | Indicates the closeness of the measured value to the true value.[2] |
Experimental Protocols
A detailed protocol for the HPLC-PMP method is provided below as a representative example for the quantification of this compound.
1. Alginate Hydrolysis:
-
Objective: To break down the alginate polysaccharide into its constituent D-mannuronic acid and L-guluronic acid monomers.
-
Procedure:
-
Weigh approximately 5 mg of the dried alginate sample into a screw-cap test tube.
-
Add 1 mL of 2M sulfuric acid.
-
Seal the tube and heat at 100°C for 2 hours in a heating block or water bath.
-
Cool the tube to room temperature.
-
Neutralize the hydrolysate by adding calcium carbonate until effervescence ceases.
-
Centrifuge the sample at 5000 x g for 10 minutes.
-
Collect the supernatant for derivatization.
-
2. Pre-column Derivatization with PMP:
-
Objective: To label the uronic acids with a UV-active compound (PMP) for detection by HPLC.
-
Procedure:
-
To 100 µL of the supernatant from the hydrolysis step, add 100 µL of 0.5 M PMP in methanol and 100 µL of 0.3 M sodium hydroxide.
-
Vortex the mixture and incubate at 70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize with 100 µL of 0.3 M hydrochloric acid.
-
Add 1 mL of chloroform and vortex vigorously for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-derivatized uronic acids for HPLC analysis.
-
3. HPLC Analysis:
-
Objective: To separate and quantify the PMP-derivatized D-mannuronic acid and L-guluronic acid.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 245 nm.
-
Injection Volume: 20 µL.
-
-
Quantification: The concentration of D-mannuronic acid is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of D-mannuronic acid standard.
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and its role in a key signaling pathway.
Experimental workflow for this compound analysis.
Inhibition of TLR2/4 signaling by β-D-Mannuronic acid.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of D-Hexamannuronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While specific disposal protocols for every chemical may not be readily available, a conservative and safety-conscious approach, guided by general chemical waste principles, is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Hexamannuronic acid, emphasizing consultation with institutional safety officers.
Immediate Safety and Disposal Procedures
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, it is prudent to handle this compound as a potentially hazardous chemical. The following step-by-step procedure is based on general guidelines for laboratory chemical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or apron
Step 2: Waste Characterization and Segregation
Properly characterize the waste. If this compound is in a solution, determine if it is aqueous or contains organic solvents. Do not mix incompatible waste streams.[1] For instance, acids should not be mixed with bases or reactive compounds in the same waste container.[1]
Step 3: Containerization and Labeling
-
Select a compatible, leak-proof waste container.[1][2] Glass containers are generally suitable for many chemical wastes.[1]
-
The container should be filled to no more than 75-80% of its capacity to allow for expansion and prevent spills.[1]
-
Clearly label the waste container with a chemical waste tag.[3] The label should include:
-
The full chemical name: "this compound"
-
Approximate concentration and volume
-
The words "Hazardous Waste"
-
The date of accumulation
-
Your name and laboratory contact information
-
Step 4: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated, secondary containment area within the laboratory. This area should be away from general work areas and sinks.[1] Ensure that incompatible wastes are not stored in close proximity.[1]
Step 5: Consultation with Environmental Health and Safety (EHS)
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this compound.[4][5] The EHS office will provide information on the proper procedures for waste pickup and disposal at your facility.
Step 6: Waste Pickup and Disposal
Follow the procedures provided by your EHS office for the final pickup and disposal of the chemical waste. Do not pour chemical waste down the drain unless explicitly authorized by your institution's EHS for non-hazardous, aqueous solutions that meet specific pH criteria.[4][6]
Quantitative Data for Aqueous Waste Disposal
While specific data for this compound is unavailable, many institutions permit the drain disposal of non-hazardous aqueous solutions within a specific pH range. Always confirm your institution's specific guidelines.
| Parameter | Permissible Range for Drain Disposal | Source |
| pH | 5.5 - 9.5 | [4] |
| Note: This is a general guideline. Some institutions may have different pH limits.[7] Neutralization of acidic or basic solutions should be performed in a fume hood with appropriate PPE.[4] |
Experimental Protocols
The provided search results do not contain specific experimental protocols related to this compound. For methodologies involving this compound, it is recommended to consult peer-reviewed scientific literature or established laboratory protocols.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions about chemical waste disposal in a laboratory setting.
References
- 1. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. orf.od.nih.gov [orf.od.nih.gov]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. bsu.edu [bsu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling D-Hexamannuronic acid
Personal Protective Equipment (PPE)
When handling D-Hexamannuronic acid, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.[3]
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be worn in addition to goggles if there is a splash hazard.[3] | Protects against potential splashes or aerosols. |
| Hand Protection | Disposable nitrile gloves are generally sufficient for incidental contact.[3][4] | Prevents direct skin contact with the substance. |
| Body Protection | A standard laboratory coat should be worn and kept buttoned.[4] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[4] | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[5] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Characterization: Based on available information for similar carbohydrate acids like D-Galacturonic acid, this compound is not expected to be classified as hazardous waste.[6] However, it is essential to consult local institutional and environmental regulations.
Neutralization and Disposal: For small quantities of acidic waste that are not otherwise hazardous, neutralization is a common practice.[7]
-
Neutralization: In a well-ventilated area, such as a fume hood, slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution until the pH is between 5.5 and 9.5.[7][8] Monitor the pH using indicator strips. Be aware that this process can generate gas and heat.[7]
-
Drain Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7]
-
Solid Waste: Dispose of any contaminated consumables, such as gloves and weighing paper, in the regular laboratory trash, unless institutional policy dictates otherwise.
References
- 1. This compound, 250 mg - CD BioSciences [bioceantech.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. leelinework.com [leelinework.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
